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  • Product: Laricitrin 3-glucoside
  • CAS: 39986-90-8

Core Science & Biosynthesis

Foundational

Technical Monograph: Laricitrin 3-glucoside from Larix Species

Executive Summary Laricitrin 3-glucoside (C₂₂H₂₂O₁₃) is a rare, O-methylated flavonol glycoside distinct from the dominant flavonoids (e.g., Taxifolin) typically associated with the genus Larix (Larches).[1] While Larix...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Laricitrin 3-glucoside (C₂₂H₂₂O₁₃) is a rare, O-methylated flavonol glycoside distinct from the dominant flavonoids (e.g., Taxifolin) typically associated with the genus Larix (Larches).[1] While Larix species are industrially harvested for arabinogalactans and dihydroquercetin, Laricitrin 3-glucoside represents a high-value phytochemical target due to its specific methylation pattern, which enhances lipophilicity and metabolic stability compared to non-methylated precursors like myricetin.[1]

This guide outlines the chemotaxonomic distribution of Laricitrin 3-glucoside within Larix sibirica and Larix decidua, details a self-validating extraction and isolation protocol, and maps the biosynthetic pathway relevant to genetic engineering and metabolic profiling.

Chemotaxonomy & Natural Sources

While Larix wood is a massive reservoir of Taxifolin (Dihydroquercetin), Laricitrin 3-glucoside is differentially distributed, often concentrating in the needles and bark where UV-B protection and anti-herbivory mechanisms are active.[1]

Primary Botanical Sources
SpeciesCommon NameTissue LocalizationKey Co-occurring Metabolites
Larix sibirica Siberian LarchNeedles, BarkTaxifolin, Syringetin, Myricetin
Larix decidua European LarchBarkProcyanidins, Quercetin-3-O-glucoside
Larix gmelinii Dahurian LarchHeartwood/BarkDihydroquercetin (dominant), Arabinogalactans

Technical Insight: The presence of Laricitrin (3'-O-methylmyricetin) indicates the activity of flavonoid 3',5'-methyltransferase (F3'5'MT) enzymes in these tissues.[1] Unlike Taxifolin, which accumulates in the heartwood, Laricitrin derivatives are more prevalent in metabolically active tissues (needles/bark).

Biosynthetic Pathway & Mechanism

Understanding the biosynthesis is critical for optimizing extraction timing or engineering plant cell cultures. Laricitrin is a downstream product of the flavonoid pathway, diverging from Myricetin.

Pathway Logic
  • Precursor: Dihydroquercetin (Taxifolin) is hydroxylated to Dihydromyricetin (Ampelopsin).[1]

  • Desaturation: Dihydromyricetin is converted to Myricetin by Flavonol Synthase (FLS).[1]

  • Methylation (Critical Step): Myricetin is methylated at the 3' position by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to form Laricitrin.[1]

  • Glycosylation: UDP-glucose:flavonoid 3-O-glucosyltransferase (UF3GT) attaches the glucose moiety.[1]

Visualization: Biosynthetic Flow

Biosynthesis cluster_legend Key Phe L-Phenylalanine Tax Taxifolin (Dihydroquercetin) Phe->Tax General Phenylpropanoid Pathway Amp Ampelopsin (Dihydromyricetin) Tax->Amp F3'5'H (Flavonoid 3',5'-hydroxylase) Myr Myricetin Amp->Myr FLS (Flavonol Synthase) Lar Laricitrin (3'-O-Methylmyricetin) Myr->Lar OMT (O-Methyltransferase) + SAM Lar3G Laricitrin 3-glucoside Lar->Lar3G UF3GT (Glucosyltransferase) Syr Syringetin Lar->Syr OMT (Further Methylation) key1 Target Compound key2 Critical Enzymatic Step

Figure 1: Biosynthetic pathway of Laricitrin 3-glucoside in Larix species, highlighting the critical O-methylation step.[1][2]

Extraction & Isolation Methodology

Directive: Do not use generic flavonoid protocols. The high Taxifolin content in Larix requires a fractionation step to isolate the less abundant Laricitrin glycosides.

Protocol: Targeted Fractionation from Larix Bark/Needles[1]
Phase 1: Preparation & Primary Extraction[1]
  • Material: Fresh L. sibirica needles or dried L. decidua bark.[1]

  • Comminution: Grind to <300 µm mesh size.

  • Solvent System: 70% Ethanol (aq) acidified with 0.1% Formic Acid.[1]

    • Rationale: The acid stabilizes the glycosidic bond and prevents oxidation of the catechol B-ring.

  • Extraction: Ultrasonic-Assisted Extraction (UAE).[1]

    • Parameters: 30 min, <40°C, 35 kHz.

    • Ratio: 1:10 (w/v).[1]

Phase 2: Purification (The "Taxifolin Exclusion" Step)

Since Taxifolin is the bulk contaminant, removal is priority.

  • Concentration: Rotary evaporate EtOH; resuspend aqueous residue.

  • Liquid-Liquid Partitioning:

    • Wash with n-Hexane (removes lipids/terpenes).[1]

    • Extract with Ethyl Acetate (removes aglycones like free Taxifolin and Quercetin).[1]

    • Target Phase: The remaining Aqueous Phase contains the flavonoid glycosides (Laricitrin 3-glucoside).[1]

  • Solid Phase Extraction (SPE):

    • Cartridge: C18 Sep-Pak.[1]

    • Elution Gradient: 0% -> 20% -> 40% -> 100% MeOH.[1]

    • Target Fraction: Laricitrin 3-glucoside typically elutes in the 30-40% MeOH fraction.[1]

Phase 3: Analytical Validation (HPLC-DAD-MS)
  • Column: C18 Reverse Phase (e.g., Synergi Polar RP, 3 x 150 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 30% B over 20 min.

  • Detection:

    • UV: 350 nm (Flavonol Band I).[1]

    • MS: ESI Negative Mode.[1][3] Look for [M-H]⁻ at m/z 493 .

Experimental Workflow Diagram

ExtractionWorkflow Raw Raw Material (Larix Bark/Needles) Grind Grinding (<300 µm) Raw->Grind Extract UAE Extraction 70% EtOH + 0.1% FA Grind->Extract Part1 Partition: Hexane (Discard Lipids) Extract->Part1 Part2 Partition: EtOAc (Remove Aglycones) Part1->Part2 Aq. Layer AqPhase Aqueous Phase (Glycosides) Part2->AqPhase Aq. Layer SPE C18 SPE Fractionation AqPhase->SPE Isolate Laricitrin 3-glucoside (40% MeOH Fraction) SPE->Isolate Target Elution

Figure 2: Fractionation workflow designed to separate Laricitrin glycosides from bulk Taxifolin.[1]

Physicochemical & Pharmacological Profile[1][5]

Chemical Identification
  • IUPAC Name: 5,7-dihydroxy-2-(4-hydroxy-3-methoxy-5-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]

  • Molecular Weight: 494.40 g/mol [1][4]

  • Exact Mass: 494.106[1][5][6]

  • Solubility: Soluble in DMSO, MeOH, EtOH.[1] Poorly soluble in water (cold).[1]

Pharmacological Potential

For drug development, Laricitrin 3-glucoside offers a unique profile compared to Quercetin or Myricetin:

  • Antioxidant Potency: High capacity in DPPH and CUPRAC assays due to the pyrogallol-type B-ring (modified by methylation).[1]

  • Metabolic Stability: The 3'-O-methylation protects one hydroxyl group from rapid Phase II conjugation (glucuronidation/sulfation), potentially extending plasma half-life compared to Myricetin.[1]

  • Anti-Inflammatory: Analogous compounds (Laricitrin 3-rutinoside) have demonstrated inhibition of TNF-α induced ROS generation and MMP-1 secretion, suggesting utility in dermatological therapeutics (anti-aging, wound healing).[1]

References

  • PubChem. (2024).[1] Laricitrin 3-glucoside (CID 101682256).[1][5][7] National Library of Medicine.[1] Retrieved from [Link][1]

  • Hofmann, T., et al. (2021).[1][3] Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens.[1] MDPI Antibiotics.[1] Retrieved from [Link][1]

  • PhytoBank. (2015).[1][6] Laricitrin-3-glucoside Chemical Taxonomy and Structure. Retrieved from [Link][1]

  • ResearchGate. (2025). Laricitrin 3-Rutinoside from Ginkgo biloba Fruits Prevents Damage in TNF-α-Stimulated Normal Human Dermal Fibroblasts. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Bioavailability of Laricitrin 3-Glucoside in Human Plasma: A Prospective Analysis

Foreword The study of dietary flavonoids and their impact on human health is a rapidly advancing field. Among the myriad of these polyphenolic compounds, laricitrin and its glycosides are emerging as molecules of interes...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The study of dietary flavonoids and their impact on human health is a rapidly advancing field. Among the myriad of these polyphenolic compounds, laricitrin and its glycosides are emerging as molecules of interest due to their potential antioxidant and anti-inflammatory properties.[1][2][3] Laricitrin 3-glucoside, found in sources such as red grapes and Siberian larch, represents a key dietary form of this O-methylated flavonol.[4][5] However, a comprehensive understanding of its bioavailability in humans is currently lacking in the scientific literature. This technical guide is designed to bridge this knowledge gap by providing a prospective framework for researchers, scientists, and drug development professionals. By synthesizing established principles of flavonoid pharmacokinetics and state-of-the-art bioanalytical techniques, this document outlines a robust methodology to investigate the absorption, metabolism, and quantification of laricitrin 3-glucoside in human plasma. Our approach is grounded in scientific integrity, ensuring that the proposed protocols are not only technically sound but also self-validating, thereby fostering trustworthy and reproducible results.

Introduction to Laricitrin 3-Glucoside and Its Potential Significance

Laricitrin (3'-O-methylmyricetin) is a derivative of myricetin, a widely studied flavonol.[4][6] In its natural state, laricitrin is often found conjugated with a sugar moiety, with laricitrin 3-glucoside being a common form.[4] The presence of the methoxy group and multiple hydroxyl groups in its structure suggests potential for significant biological activity, including antioxidant and anti-inflammatory effects.[1][2][3] However, for any dietary compound to exert a systemic effect, it must be bioavailable—that is, it must be absorbed from the gastrointestinal tract, enter the systemic circulation, and reach target tissues.[7] The bioavailability of flavonoids is known to be highly variable and is influenced by factors such as the chemical structure of the aglycone, the type of sugar moiety, and the food matrix.[8][9] A thorough investigation into the bioavailability of laricitrin 3-glucoside is therefore a critical step in validating its potential health benefits.

Proposed Metabolic Pathway of Laricitrin 3-Glucoside

Based on the well-documented metabolism of other flavonol glycosides, such as quercetin-3-glucoside, a hypothetical metabolic pathway for laricitrin 3-glucoside can be proposed.[6][9][10] This pathway involves a series of enzymatic modifications in the small intestine, liver, and colon.

  • Small Intestine: Upon ingestion, laricitrin 3-glucoside may be partially absorbed intact via glucose transporters, or it may be hydrolyzed by lactase-phlorizin hydrolase in the brush border of the small intestine to its aglycone, laricitrin.[10] The liberated laricitrin can then be absorbed by passive diffusion.

  • Liver Metabolism (Phase I & II): Following absorption, laricitrin and any absorbed laricitrin 3-glucoside are transported to the liver via the portal vein.[10] In the liver, they undergo extensive phase II metabolism, including glucuronidation, sulfation, and methylation, catalyzed by UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT), respectively.[6] The primary metabolites expected to be found in circulation are laricitrin glucuronides and sulfates.

  • Colonic Metabolism: Unabsorbed laricitrin 3-glucoside passes to the colon, where it is hydrolyzed by the gut microbiota to laricitrin. The aglycone is then further degraded by microbial enzymes into smaller phenolic acids, which can be absorbed and may also exert biological effects.[11]

Metabolic Pathway of Laricitrin 3-Glucoside Ingestion Ingestion of Laricitrin 3-Glucoside L3G_SI Laricitrin 3-Glucoside in Small Intestine Ingestion->L3G_SI Hydrolysis_SI Hydrolysis by Lactase-Phlorizin Hydrolase L3G_SI->Hydrolysis_SI Absorption Absorption into Enterocytes L3G_SI->Absorption Minor Pathway (SGLT1) Colon Colon L3G_SI->Colon Unabsorbed Laricitrin_Aglycone Laricitrin (Aglycone) Hydrolysis_SI->Laricitrin_Aglycone Laricitrin_Aglycone->Absorption Microbiota_Degradation Microbial Degradation Laricitrin_Aglycone->Microbiota_Degradation Liver Liver (via Portal Vein) Absorption->Liver PhaseII Phase II Metabolism: - Glucuronidation - Sulfation - Methylation Liver->PhaseII Metabolites Laricitrin Conjugates (Glucuronides, Sulfates) PhaseII->Metabolites Systemic_Circulation Systemic Circulation Metabolites->Systemic_Circulation Excretion Excretion (Urine, Feces) Systemic_Circulation->Excretion Microbiota_Hydrolysis Microbial Hydrolysis Colon->Microbiota_Hydrolysis Microbiota_Hydrolysis->Laricitrin_Aglycone Phenolic_Acids Phenolic Acids Microbiota_Degradation->Phenolic_Acids Absorption_Colon Absorption of Phenolic Acids Phenolic_Acids->Absorption_Colon Absorption_Colon->Systemic_Circulation

Caption: Proposed metabolic pathway of laricitrin 3-glucoside in humans.

Experimental Protocol for a Human Bioavailability Study

A robust clinical study is essential to determine the pharmacokinetic profile of laricitrin 3-glucoside. The following protocol is designed to meet the rigorous standards required for such an investigation.

Study Design

A randomized, single-dose, crossover study design is recommended. This design minimizes inter-individual variability and allows for each participant to serve as their own control. A washout period of at least one week should be implemented between treatments.

Participant Recruitment

A cohort of healthy adult volunteers (n=12-18) with a balanced gender distribution is suggested. Participants should be non-smokers, have a stable body weight, and be free of any chronic diseases. A comprehensive screening process, including a medical history, physical examination, and routine blood and urine tests, should be conducted.

Intervention

Participants will consume a standardized dose of pure laricitrin 3-glucoside (e.g., 200 mg) dissolved in water after an overnight fast. A flavonoid-free diet should be consumed for 48 hours prior to and during the study day to minimize background interference.

Blood Sample Collection

Venous blood samples (approximately 5 mL) should be collected into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Plasma should be immediately separated by centrifugation (e.g., 1500 x g for 15 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Methodology for Laricitrin 3-Glucoside and its Metabolites in Human Plasma

The accurate quantification of laricitrin 3-glucoside and its metabolites in a complex matrix like human plasma requires a highly sensitive and selective analytical method. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this purpose.[12]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for cleaning up plasma samples and concentrating the analytes of interest.[12][13]

Step-by-Step Protocol:

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Internal Standard: Spike 500 µL of plasma with an appropriate internal standard (e.g., a structurally similar flavonoid not present in the diet, such as isorhamnetin-3-glucoside).

  • Acidification: Acidify the plasma sample with 500 µL of 0.1% formic acid in water to improve analyte retention on the SPE cartridge.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of 0.1% formic acid.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

Mass Spectrometry Conditions:

The mass spectrometer should be operated in negative ionization mode, which is generally more sensitive for flavonoids.[14][15] Multiple Reaction Monitoring (MRM) should be used for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Laricitrin 3-Glucoside 493.1331.0
Laricitrin Glucuronide 507.1331.0
Internal Standard To be determinedTo be determined

Note: The exact m/z values should be optimized by direct infusion of analytical standards.

Method Validation

The bioanalytical method must be validated according to FDA guidelines to ensure its reliability.[1][2][16][17] The validation should assess the following parameters:

  • Selectivity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank plasma.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99 over the expected concentration range.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).

  • Recovery: The extraction recovery should be consistent and reproducible.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.

  • Stability: Stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Experimental Workflow cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Recruitment Participant Recruitment (n=12-18 healthy adults) Diet Standardized Flavonoid-Free Diet (48h pre-dose) Recruitment->Diet Dosing Single Oral Dose of Laricitrin 3-Glucoside Diet->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Preparation Plasma Sample Preparation (Solid-Phase Extraction) Processing->Preparation Analysis UHPLC-MS/MS Analysis (MRM Mode) Preparation->Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Analysis->PK_Analysis Validation Bioanalytical Method Validation (FDA Guidelines) Validation->Analysis Ensures Reliability Reporting Data Reporting & Interpretation PK_Analysis->Reporting

Caption: Comprehensive experimental workflow for the bioavailability study.

Data Analysis and Interpretation

Pharmacokinetic parameters should be calculated from the plasma concentration-time data using non-compartmental analysis.

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-∞) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total clearance
Vd/F Apparent volume of distribution
Interpretation of Results

The calculated pharmacokinetic parameters will provide a comprehensive profile of the bioavailability of laricitrin 3-glucoside. A low Cmax and a long Tmax may suggest slow or poor absorption. The AUC is a measure of the total systemic exposure to the compound. The elimination half-life will indicate how long the metabolites remain in the circulation. These data will be crucial for understanding the potential in vivo activity of laricitrin 3-glucoside and for designing future studies on its health effects.

Conclusion

While direct data on the bioavailability of laricitrin 3-glucoside in humans is not yet available, this technical guide provides a scientifically rigorous and comprehensive framework for its investigation. By leveraging established methodologies for flavonoid analysis and adhering to regulatory guidelines for bioanalytical method validation, researchers can generate high-quality, reliable data. The elucidation of the pharmacokinetic profile of laricitrin 3-glucoside is a critical step towards understanding its potential role in human health and will pave the way for further research into its biological activities.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

  • (PDF) Laricitrin 3-Rutinoside from Ginkgo biloba Fruits Prevents Damage in TNF-α-Stimulated Normal Human Dermal Fibroblasts. (2025, October 12). ResearchGate. Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved from [Link]

  • Absorption, Bioavailability, and Metabolism of Flavonoids. (2009, December 16). Taylor & Francis. Retrieved from [Link]

  • Absorption, metabolism and health effects of dietary flavonoids in man. (n.d.). PubMed. Retrieved from [Link]

  • FLAVONOID METABOLISM IN HUMAN Introduction. (n.d.). Retrieved from [Link]

  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. (n.d.). PMC. Retrieved from [Link]

  • Bioavailability and Metabolism of Flavonoids: A Review. (2017, September 11). International Journal of Nutrition Sciences. Retrieved from [Link]

  • Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. (2019, August 20). Semantic Scholar. Retrieved from [Link]

  • Separating Flavinoids from Plasma Proteins using UHPLC-MS. (2019, July 18). News-Medical. Retrieved from [Link]

  • Laricitrin. (n.d.). Wikipedia. Retrieved from [Link]

  • Isolation and Characterization of Flavonoid C-glycosides from Prosopis glandulosaTorr. Leaves. (2018, August 14). Pharmacognosy Magazine. Retrieved from [Link]

  • LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. (2024, April 2). RSC Publishing. Retrieved from [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. (n.d.). PMC. Retrieved from [Link]

  • Determination of Flavonoid Glycoside Isomers Using Vision Transformer and Tandem Mass Spectrometry. (2024, December 4). MDPI. Retrieved from [Link]

  • FLAVONOIDS EXTRACTION: PURIFICATION METHODS AND HEALTH THERAPEUTIC BENEFITS. (2024, December 31). Retrieved from [Link]

  • Simultaneous determination of three active flavonoids in rat plasma by HPLC-MS/MS: Application to a comparative pharmacokinetic investigation after oral administration of Schizonepeta tenuifolia aqueous extract with and without its volatile oil. (2020, December 5). AKJournals. Retrieved from [Link]

  • Theoretical Insights into Flavonol Solubilization by Deep Eutectic Solvents. (2023, October 18). ACS Food Science & Technology. Retrieved from [Link]

  • Laricitrin 3-glucoside. (n.d.). PubChem. Retrieved from [Link]

  • The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity. (2019, October 12). MDPI. Retrieved from [Link]

  • Diversified glucosinolate metabolism: biosynthesis of hydrogen cyanide and of the hydroxynitrile glucoside alliarinoside in relation to sinigrin metabolism in Alliaria petiolata. (2015, October 31). PMC. Retrieved from [Link]

Sources

Foundational

Laricitrin 3-glucoside molecular weight and chemical properties

Laricitrin 3-glucoside: A Technical Guide for Researchers Abstract Laricitrin 3-glucoside is a naturally occurring flavonol glycoside found in a variety of plant species. As a member of the flavonoid class of polyphenoli...

Author: BenchChem Technical Support Team. Date: February 2026

Laricitrin 3-glucoside: A Technical Guide for Researchers

Abstract

Laricitrin 3-glucoside is a naturally occurring flavonol glycoside found in a variety of plant species. As a member of the flavonoid class of polyphenolic compounds, it has garnered significant interest within the scientific community for its potential biological activities, particularly its antioxidant properties.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties, analytical methodologies, and known biological functions of Laricitrin 3-glucoside. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential. Detailed, field-proven protocols for extraction, analysis, and bioactivity assessment are presented to facilitate rigorous and reproducible scientific inquiry.

Introduction to Laricitrin 3-glucoside

Flavonoids are a diverse group of secondary metabolites in plants, known for their wide range of biological effects, including antioxidant, anti-inflammatory, and cardioprotective activities.[3] Laricitrin 3-glucoside belongs to the flavonol subclass, characterized by a specific glycosylation pattern on the laricitrin aglycone. Structurally, it is comprised of a laricitrin backbone—which is an O-methylated derivative of myricetin—covalently linked to a glucose molecule at the 3-position of the C ring.[4][5] This glycosidic linkage significantly influences the molecule's solubility, stability, and bioavailability, distinguishing its properties from its aglycone counterpart. Understanding these fundamental characteristics is paramount for designing effective extraction, purification, and delivery strategies in research and development.

Physicochemical Properties

A comprehensive understanding of the chemical and physical properties of Laricitrin 3-glucoside is essential for its study. These parameters dictate the selection of analytical techniques, solvent systems for extraction and assays, and formulation strategies.

Table 1: Core Physicochemical Properties of Laricitrin 3-glucoside

PropertyValueSource
Molecular Formula C22H22O13[1][4]
Molecular Weight 494.40 g/mol [1][4]
IUPAC Name 2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[4]
CAS Number 39986-90-8[4]
SMILES COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4CO)O)O">C@@HO[4][6]
InChIKey ODXINVOINFDDDD-CLXWZIMCSA-N[4][6]
Appearance Solid powder[7][8]
Purity ≥98% (Commercially available standard)[7][8]
Solubility Soluble in DMSO, may require sonication. Low water solubility.[6]
Natural Sources Larix sibirica, Vitis vinifera (grape), Cedrus atlantica, Astragalus complanatus[1][4][5][7]

Analytical Methodologies and Experimental Protocols

The accurate isolation, identification, and quantification of Laricitrin 3-glucoside from complex matrices like plant extracts are critical for research. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the industry standard for this purpose.[9][10]

Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of Laricitrin 3-glucoside from a plant source. The logic behind this multi-step process is to first liberate the compound from the plant matrix, then purify it from other metabolites, and finally identify and quantify it using high-resolution analytical techniques.

G cluster_extraction Extraction & Preparation cluster_analysis Analysis & Quantification A 1. Sample Preparation (Dry & Grind Plant Material) B 2. Solvent Extraction (e.g., 70% Methanol, Ultrasonic Bath) A->B C 3. Centrifugation & Filtration (Remove Particulates) B->C D 4. HPLC Analysis (C18 Reversed-Phase Column) C->D Inject Filtrate E 5. Detection (Photodiode Array Detector) D->E F 6. Identification & Quantification (Compare to Standard) E->F G 7. LC-MS/MS (Optional) (Structural Confirmation) F->G Further Characterization

Caption: Workflow for Laricitrin 3-glucoside analysis.

Protocol 1: Extraction from Plant Material

This protocol is based on established methods for flavonoid extraction from herbal materials.[10][11] The choice of 70% methanol is strategic; it provides sufficient polarity to extract glycosides while also solubilizing less polar compounds, and the use of ultrasonication enhances extraction efficiency by disrupting cell walls.

  • Sample Preparation : Dry the plant material (e.g., leaves, bark) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., using a laboratory mill).

  • Extraction : Accurately weigh approximately 500 mg of the powdered sample into a flask. Add 10 mL of 70% methanol.

  • Ultrasonication : Place the flask in an ultrasonic water bath at a controlled temperature (e.g., 60-80°C) for 1-2 hours to maximize extraction efficiency.[10]

  • Clarification : Centrifuge the resulting extract at 3000-4000 rpm for 15 minutes to pellet solid debris.

  • Filtration : Carefully collect the supernatant and filter it through a 0.22 µm pore size filter (e.g., PTFE or nylon) into an HPLC vial. This step is crucial to prevent column blockage and ensure reproducible results.[12]

Protocol 2: HPLC Analysis

Reversed-phase HPLC using a C18 column is the most common and effective method for separating flavonoids.[9][12] The non-polar stationary phase (C18) retains the moderately polar flavonoid glycosides, which are then eluted by a gradient of increasing organic solvent concentration.

  • Instrumentation : Use an HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.[9][11]

  • Column : A C18 reversed-phase column (e.g., 4.6 mm i.d. × 250 mm, 5 µm particle size) is recommended.[12]

  • Mobile Phase :

    • Solvent A: 0.1% Formic or Trifluoroacetic Acid in deionized water. The acid improves peak shape and resolution.[10][12]

    • Solvent B: Acetonitrile.

  • Gradient Elution : A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B. The gradient must be optimized based on the specific plant matrix and co-eluting compounds.

  • Flow Rate and Temperature : Set the flow rate to 1.0 mL/min and the column temperature to 25-30°C for stable retention times.[10][12]

  • Detection : Monitor the eluent at a wavelength of approximately 280 nm or 350 nm, where flavonoids exhibit strong absorbance.[10][12]

  • Quantification : Prepare a calibration curve using a certified reference standard of Laricitrin 3-glucoside at several concentrations (e.g., 5-100 µg/mL). Identify the compound in the sample by matching the retention time and UV spectrum to the standard. Quantify using the peak area.

Biological Activity and Mechanism of Action

Laricitrin 3-glucoside is primarily recognized for its antioxidant activity.[1][13] Antioxidants protect cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous disease states.[3][14]

Antioxidant Activity

The antioxidant capacity of Laricitrin 3-glucoside has been demonstrated to correlate significantly with in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1][2] This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[15]

The diagram below outlines the core principle of the DPPH antioxidant assay.

G cluster_0 Reaction Principle DPPH_radical DPPH• (Stable Radical, Purple) DPPH_reduced DPPH-H (Reduced Form, Yellow) DPPH_radical->DPPH_reduced Reduction Antioxidant Laricitrin 3-glucoside (Hydrogen Donor) Antioxidant_radical Antioxidant• (Oxidized) Antioxidant->Antioxidant_radical Oxidation

Caption: Principle of the DPPH antioxidant assay.

Protocol 3: DPPH Radical Scavenging Assay

This protocol provides a standardized method for assessing the antioxidant capacity of Laricitrin 3-glucoside in a 96-well plate format, which is ideal for screening multiple concentrations.[16][17]

  • Reagent Preparation :

    • DPPH Stock Solution : Prepare a 0.1 mM solution of DPPH in ethanol or methanol. This solution should be freshly made and protected from light.

    • Sample Stock Solution : Dissolve Laricitrin 3-glucoside (or plant extract) in a suitable solvent (e.g., DMSO, ethanol) to create a high-concentration stock.

    • Standard : Prepare a stock solution of a known antioxidant like Trolox or Ascorbic Acid for comparison.

  • Assay Procedure (96-well plate) :

    • Add 20 µL of various concentrations of the sample, standard, or solvent (for blank) to different wells.[16]

    • Add 80 µL of the assay buffer (e.g., ethanol) to each well.[16]

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except a "Blank 2" well (which receives 100 µL of ethanol).[16]

  • Incubation : Incubate the plate in the dark at room temperature (or 25°C) for 30 minutes.[16]

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.[16]

  • Calculation : Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_blank1 - Abs_sample) / Abs_blank1] x 100

    • Where Abs_blank1 is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis : Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Other Potential Activities

While antioxidant activity is well-documented, research into other biological effects is ongoing. Studies on related compounds, such as Laricitrin 3-rutinoside, have shown protective effects against skin damage by inhibiting ROS generation and suppressing the secretion of pro-inflammatory cytokines like IL-6 and IL-8.[18] This suggests that Laricitrin 3-glucoside may also possess anti-inflammatory properties, a promising avenue for future investigation.

Conclusion and Future Directions

Laricitrin 3-glucoside is a flavonoid with established antioxidant properties and significant potential for further scientific exploration. The standardized protocols provided in this guide offer a robust framework for its extraction, quantification, and functional assessment. Future research should focus on elucidating its mechanisms of action in more complex biological systems, including cell-based assays and in vivo models, to explore its potential anti-inflammatory, neuroprotective, and chemopreventive activities. Furthermore, investigating its bioavailability and metabolic fate is crucial for translating its potential into tangible therapeutic applications.

References

  • Jiang B, et al. (2012). Comparison on phenolic compounds and antioxidant properties of cabernet sauvignon and merlot wines from four wine grape-growing regions in China. Molecules, 17(8):8804-21. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101682256, Laricitrin 3-glucoside. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit Manual. [Link]

  • Bio-protocol (2022). Analysis of Flavonoids by HPLC and LC–MS. [Link]

  • Scribd (n.d.). DPPH Assay Protocol with Ascorbic Acid. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70698920, Laricitrin 3-rutinoside-7-glucoside. [Link]

  • G-Biosciences (n.d.). DPPH Antioxidant Assay. [Link]

  • Wang, L., & Weller, C. L. (2006). Recent advances in extraction of nutraceuticals from plants. Trends in Food Science & Technology, 17(6), 300-312.
  • PhytoBank (2015). Showing Laricitrin-3-glucosid (PHY0113112). [Link]

  • Ilina, T., et al. (2020). HPLC analysis of flavonoids contained in the plant components of antidiabetic mixture. PharmacologyOnLine, 2, 218-225. [Link]

  • Chimactiv (n.d.). Determination of the activity of an antioxidant by the DPPH° assay. [Link]

  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. [Link]

  • Wikipedia (n.d.). Laricitrin. [Link]

  • David, A. V., et al. (2001). HPLC analysis of flavonoids in Eupatorium littorale. Journal of the Brazilian Chemical Society, 12(2), 249-252. [Link]

  • Journal of Phytopharmacology (2018). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44259480, Laricitrin 3,7,5'-triglucoside. [Link]

  • Kim, M. J., et al. (2023). Laricitrin 3-Rutinoside from Ginkgo biloba Fruits Prevents Damage in TNF-α-Stimulated Normal Human Dermal Fibroblasts. Plants, 12(7), 1493. [Link]

  • ResearchGate (n.d.). Concentrations of myricetin 3-glucoside (A), laricitrin 3-glucuronide... [Link]

  • Wikipedia (n.d.). Myricetin. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44259474, Laricitrin 3-galactoside. [Link]

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Protocols & Analytical Methods

Method

Application Note: Enzymatic Synthesis of Laricitrin 3-Glucoside

Abstract This application note provides a detailed protocol for the enzymatic synthesis of laricitrin 3-glucoside from its aglycone, laricitrin. The method leverages the high regioselectivity of UDP-glucosyltransferases...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the enzymatic synthesis of laricitrin 3-glucoside from its aglycone, laricitrin. The method leverages the high regioselectivity of UDP-glucosyltransferases (UGTs) to specifically glycosylate the 3-hydroxyl group of laricitrin, a process that is challenging to achieve through chemical synthesis without cumbersome protection/deprotection steps.[1][2] This biocatalytic approach offers a mild, efficient, and environmentally friendly alternative for producing this valuable flavonoid glycoside.[1] Laricitrin and its glycosides are noted for their potential antioxidant and other health-promoting properties, making them of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries.[3][4] This document offers a comprehensive guide for researchers, encompassing the enzymatic reaction, purification of the product, and its subsequent analytical validation.

Introduction

Laricitrin (3'-O-methylmyricetin) is an O-methylated flavonol found in various plants, including red grapes (Vitis vinifera) and bog bilberries (Vaccinium uliginosum).[5] Glycosylation, the attachment of sugar moieties, is a crucial modification of flavonoids in nature, enhancing their solubility, stability, and bioavailability.[1][6] Laricitrin 3-glucoside is a naturally occurring derivative with demonstrated antioxidant properties.[4][7]

Traditional chemical synthesis of specific flavonoid glycosides is often complex and low-yielding due to the multiple hydroxyl groups on the aglycone, necessitating a series of protection and deprotection steps.[1] Enzymatic synthesis, particularly using UDP-dependent glycosyltransferases (UGTs), overcomes these challenges by providing exquisite control over regio- and stereoselectivity.[8][9] UGTs catalyze the transfer of a glycosyl group from an activated sugar donor, typically UDP-glucose, to a specific hydroxyl group on an acceptor molecule like laricitrin.[10][11]

This guide details a reproducible protocol for the synthesis of laricitrin 3-glucoside, leveraging a well-characterized flavonol 3-O-glucosyltransferase. We will describe the expression and purification of the recombinant enzyme, the enzymatic reaction conditions, a multi-step purification strategy for the product, and finally, its validation using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents

Reagents Supplier Grade
LaricitrinSigma-Aldrich≥95%
Uridine 5'-diphosphoglucose (UDP-glucose)Sigma-Aldrich≥98%
Recombinant Flavonol 3-O-glucosyltransferase (e.g., AtUGT78D1)See Protocol 1N/A
Tris-HClThermo Fisher ScientificMolecular Biology Grade
Sodium Chloride (NaCl)Thermo Fisher ScientificMolecular Biology Grade
ImidazoleSigma-Aldrich≥99.5%
Dithiothreitol (DTT)Sigma-AldrichMolecular Biology Grade
Dimethyl Sulfoxide (DMSO)Sigma-AldrichACS Grade
Acetonitrile (ACN)Thermo Fisher ScientificHPLC Grade
Formic Acid (FA)Thermo Fisher ScientificLC-MS Grade
Methanol (MeOH)Thermo Fisher ScientificHPLC Grade
WaterMilli-Q or equivalentType 1 Ultrapure
Polyamide ResinGE HealthcareFor chromatography
C18 Solid-Phase Extraction (SPE) CartridgesWatersSep-Pak
Equipment Supplier
High-Performance Liquid Chromatography (HPLC) System with DADAgilent Technologies
Liquid Chromatography-Mass Spectrometry (LC-MS) SystemWaters, Thermo Fisher
Preparative HPLC SystemAgilent Technologies
CentrifugeBeckman Coulter
SpectrophotometerThermo Fisher Scientific
pH MeterMettler Toledo
Incubator ShakerEppendorf
SonicatorBranson
FPLC System (for protein purification)GE Healthcare (ÄKTA)

Methodologies

Part 1: Recombinant Enzyme Production

The regioselective synthesis of laricitrin 3-glucoside is dependent on a flavonol 3-O-glucosyltransferase. While several UGTs exhibit this activity, UGT78D1 from Arabidopsis thaliana is well-documented to glucosylate the 3-OH position of various flavonols, including myricetin, the unmethylated precursor to laricitrin.[1][6] Therefore, it is a prime candidate for this synthesis. The following is a general protocol for its expression and purification.

Protocol 1: Expression and Purification of Recombinant AtUGT78D1

  • Gene Synthesis and Cloning: Synthesize the coding sequence for AtUGT78D1 (GenBank accession: NM_121852.4) with codon optimization for E. coli expression. Clone the gene into a suitable expression vector, such as pET-28a(+), which provides an N-terminal His6-tag for affinity purification.

  • Transformation: Transform the expression plasmid into a competent E. coli expression strain, such as BL21(DE3).

  • Expression:

    • Inoculate a 5 mL LB medium starter culture (with appropriate antibiotic) with a single colony and grow overnight at 37°C.

    • Use the starter culture to inoculate 1 L of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate at a lower temperature, e.g., 18°C, for 16-20 hours to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

  • Affinity Purification:

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange and Storage:

    • Concentrate the eluted protein using an appropriate centrifugal filter device.

    • Exchange the buffer to a storage buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Aliquot the purified enzyme and store at -80°C until use.

Part 2: Enzymatic Synthesis of Laricitrin 3-Glucoside

This protocol details the in vitro enzymatic reaction for the glucosylation of laricitrin.

Workflow for Enzymatic Synthesis

G cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Reaction Termination & Analysis A Laricitrin Stock (in DMSO) E Combine Reagents in Microcentrifuge Tube A->E B UDP-Glucose Stock (in H2O) B->E C Purified UGT Enzyme C->E D Reaction Buffer (Tris-HCl, pH 7.5) D->E F Incubate at 30-37°C for 2-24 hours E->F Gentle Shaking G Terminate with Cold Methanol F->G H Centrifuge to Remove Protein G->H I Analyze Supernatant by HPLC/LC-MS H->I

Caption: Workflow for the enzymatic synthesis of laricitrin 3-glucoside.

Protocol 2: Glucosylation Reaction

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of laricitrin in DMSO.

    • Prepare a 50 mM stock solution of UDP-glucose in ultrapure water.

  • Reaction Mixture Setup: In a 1.5 mL microcentrifuge tube, combine the following components in the order listed:

ComponentStock ConcentrationVolume (µL)Final Concentration
Tris-HCl (pH 7.5)1 M10100 mM
Purified UGT Enzyme1 mg/mL100.1 mg/mL
Laricitrin10 mM2200 µM
UDP-glucose50 mM42 mM
Ultrapure WaterN/A74N/A
Total Volume 100 µL
  • Incubation: Incubate the reaction mixture at 37°C for 12-24 hours with gentle shaking. The optimal reaction time should be determined by preliminary time-course experiments, monitoring product formation by HPLC.

  • Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol. This will precipitate the enzyme.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

Part 3: Purification of Laricitrin 3-Glucoside

A multi-step purification strategy is recommended to achieve high purity of the target compound.

Overall Purification Workflow

G A Crude Reaction Mixture B Polyamide Column Chromatography (Initial Cleanup) A->B Remove proteins, salts C Enriched Flavonoid Glycoside Fraction B->C Elute with Methanol D Preparative HPLC (High-Resolution Separation) C->D E Pure Laricitrin 3-Glucoside Fractions D->E Fraction Collection F Solvent Evaporation E->F G Lyophilization F->G H High-Purity Laricitrin 3-Glucoside Powder G->H

Caption: Multi-step purification workflow for laricitrin 3-glucoside.

Protocol 3: Purification

  • Initial Cleanup (Polyamide Column Chromatography):

    • Scale up the enzymatic reaction as needed.

    • After terminating the reaction and removing the precipitated enzyme, dilute the supernatant with water.

    • Load the diluted sample onto a polyamide column pre-equilibrated with water.

    • Wash the column with water to remove unreacted UDP-glucose, UDP, and salts.

    • Elute the flavonoid compounds with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80% methanol).

    • Collect fractions and analyze by analytical HPLC to identify those containing laricitrin 3-glucoside. Pool the relevant fractions.

  • Final Purification (Preparative HPLC):

    • Evaporate the solvent from the pooled fractions under reduced pressure.

    • Redissolve the residue in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water).

    • Purify the laricitrin 3-glucoside using a preparative reversed-phase C18 HPLC column.

    • Employ a gradient elution method similar to the analytical method described below, but with a higher flow rate.

    • Collect fractions corresponding to the laricitrin 3-glucoside peak.

    • Combine the pure fractions, evaporate the organic solvent, and lyophilize to obtain the final product as a powder.

Part 4: Analytical Validation

Protocol 4: HPLC Analysis

  • Objective: To monitor the reaction progress, assess the purity of fractions, and quantify the final product.

  • System: HPLC with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

Time (min)% B
010
2040
2590
3010
3510
  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm and 350 nm.

  • Expected Elution: The glycoside (laricitrin 3-glucoside) will elute earlier than the aglycone (laricitrin) due to its increased polarity.

Protocol 5: LC-MS/MS Confirmation

  • Objective: To confirm the identity and structure of the synthesized product.

  • System: LC-Q-TOF-MS/MS or similar high-resolution mass spectrometer.[8][12]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

  • LC Conditions: Use the same column and mobile phase as the analytical HPLC method, with a potentially lower flow rate (e.g., 0.3-0.5 mL/min).

  • MS Analysis:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000. The expected [M-H]⁻ ion for laricitrin 3-glucoside (C22H22O13) is m/z 493.10.

    • Tandem MS (MS/MS): Fragment the precursor ion (m/z 493.10). The characteristic fragmentation pattern will show a neutral loss of the glucose moiety (-162 Da), resulting in a fragment ion corresponding to the laricitrin aglycone at m/z 331.05. This fragmentation confirms the structure.

Conclusion

This application note provides a robust and detailed framework for the enzymatic synthesis of laricitrin 3-glucoside. By employing a regioselective UDP-glucosyltransferase, this biocatalytic method offers significant advantages over traditional chemical synthesis. The protocols outlined for enzyme production, the glucosylation reaction, and the subsequent purification and analysis provide a clear path for researchers to produce and validate this compound of interest. This approach can be adapted for the synthesis of other flavonoid glycosides, contributing to the development of novel bioactive molecules for various applications.

References

  • Ren, G., Hou, J., Fang, Q., Sun, H., Liu, X., Zhang, L., & Wang, P. G. (2012). Synthesis of flavonol 3-O-glycoside by UGT78D1. Biotechnology Letters, 34(8), 1531-1538. [Link]

  • Zha, W., et al. (2021). LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications. Journal of Agricultural and Food Chemistry, 69(43), 12296-12310. [Link]

  • Jiang, T., et al. (2008). Microbial Glycosylation of Flavonoids. Polish Journal of Microbiology, 57(3), 175-181. [Link]

  • Schuster, D., et al. (2023). Regioselective Glycosylation of Polyphenols by Family 1 Glycosyltransferases: Experiments and Simulations. ChemRxiv. [Link]

  • Cui, L., et al. (2020). Biochemical and Molecular Characterization of a Flavonoid 3-O-glycosyltransferase Responsible for Anthocyanins and Flavonols Biosynthesis in Freesia hybrida. Frontiers in Plant Science, 11, 593503. [Link]

  • Ren, G., et al. (2012). Synthesis of flavonol 3-O-glycoside by UGT78D1. ResearchGate. [Link]

  • Chen, H., et al. (2023). Laricitrin 3-Rutinoside from Ginkgo biloba Fruits Prevents Damage in TNF-α-Stimulated Normal Human Dermal Fibroblasts. International Journal of Molecular Sciences, 24(14), 11488. [Link]

  • Schuster, D., et al. (2023). Regioselective glycosylation of polyphenols by family 1 glycosyltransferases: experiments and simulations. ChemRxiv. [Link]

  • Arriaza, R. H., et al. (2022). Structural and functional studies reveal the molecular basis of substrate promiscuity of a glycosyltransferase originating from Tetranychus urticae. Journal of Biological Chemistry, 298(11), 102521. [Link]

  • Vijayakumar, G. R. (2006). Enzymatic synthesis of selected glycosides. University of Mysore. [Link]

  • Cui, L., et al. (2021). Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants. Horticulture Research, 8(1), 199. [Link]

  • Wikipedia. (n.d.). Laricitrin. Wikipedia. [Link]

  • Zhang, Y., et al. (2024). Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method. International Journal of Molecular Sciences, 25(5), 2736. [Link]

  • Wang, Y., et al. (2023). Tailoring Regioselectivity‐Controlled UDP‐Glycosyltransferase for Bidirectional Glycosylation of Tyrosol via Free Energy‐Driven Pocket Reshaping and Tunnel Engineering. Advanced Science, 10(29), 2303031. [Link]

  • ResearchGate. (n.d.). Regioselectivity of UGTs for bifunctional substrates. ResearchGate. [Link]

  • Cui, L., et al. (2016). Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis). Journal of Experimental Botany, 67(8), 2285-2297. [Link]

  • van der Verren, S. E., et al. (2023). A structural basis for the strain-dependent UDP-sugar specificity of glycosyltransferase C from the Limosilactobacillus reuteri accessory secretion system. Acta Crystallographica Section D: Structural Biology, 79(Pt 11), 939-950. [Link]

  • De Gray, N., et al. (2022). Identification and functional characterization of novel plant UDP-glycosyltransferase (LbUGT72B10) for the bioremediation of 3,4-dichloroaniline. RSC Advances, 12(42), 27360-27369. [Link]

  • Chen, Y., et al. (2025). Functional Approaches to Enzymatic Synthesis of New Compounds. Preprints.org. [Link]

  • Yang, X., et al. (2020). Kinetics of Enzymatic Synthesis of Cyanidin-3-Glucoside Lauryl Ester and Its Physicochemical Property and Proliferative Effect on Intestinal Probiotics. Biology, 9(8), 209. [Link]

  • ResearchGate. (n.d.). Enzymatic Synthesis of Glycosides and Glucuronides. ResearchGate. [Link]

  • Yang, X., et al. (2020). Kinetics of Enzymatic Synthesis of Cyanidin-3-Glucoside Lauryl Ester and Its Physicochemical Property and Proliferative Effect on Intestinal Probiotics. MDPI. [Link]

Sources

Application

Application Note: High-Fidelity Preparation and LC-MS/MS Analysis of Laricitrin 3-glucoside

Abstract & Scope Laricitrin 3-glucoside is a rare flavonol glycoside found in Vitis vinifera (red grape) skins and Larix (larch) species.[1] Unlike ubiquitous flavonoids like quercetin, laricitrin possesses a specific 3'...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Laricitrin 3-glucoside is a rare flavonol glycoside found in Vitis vinifera (red grape) skins and Larix (larch) species.[1] Unlike ubiquitous flavonoids like quercetin, laricitrin possesses a specific 3'-methoxyl substitution on the B-ring, which significantly alters its lipophilicity and ionization behavior compared to its hydroxylated congeners.[1]

This guide provides a rigorous protocol for the preparation of analytical standards and the subsequent LC-MS/MS quantification of Laricitrin 3-glucoside. It addresses specific challenges, including the kinetic instability of the glycosidic bond under high-energy collisional conditions and the susceptibility of the aglycone to oxidative degradation.

Physicochemical Profile: Know Your Analyte

Before handling the standard, understanding its physical constraints is critical to preventing degradation during the prep phase.

PropertySpecificationCritical Note
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3-methoxy-5-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-oneDistinct from Syringetin (dimethoxy) and Myricetin (no methoxy).[1]
CAS Number 39986-90-8Verify against Certificate of Analysis (CoA).[1]
Formula

Molecular Weight 494.40 g/mol Exact Mass: 494.1060
Solubility DMSO (>20 mg/mL), Methanol (Moderate)Insoluble in pure water. Requires organic modifier.[1]
pKa ~6.5 (Phenolic -OH)Ionizes best in Negative Mode (ESI-).[1]
Stability Photosensitive; HygroscopicStore dark at -20°C. Desiccate before weighing.[1]

Protocol: Standard Preparation

Objective: Create a stable, accurate stock solution minimizing hydrolysis and oxidation.

Primary Stock Solution (1.0 mg/mL)

Causality: We use DMSO for the primary stock because methanol evaporates too quickly for long-term storage, leading to concentration drift.[1] However, DMSO freezes at 19°C; it must be fully thawed and vortexed before use.[1]

  • Equilibration: Remove the Laricitrin 3-glucoside vial from -20°C storage and place it in a desiccator for 30 minutes.

    • Why? Opening a cold vial condenses atmospheric moisture onto the powder, altering the weighable mass.

  • Weighing: Weigh approximately 1.0 mg of standard into a 1.5 mL amber glass HPLC vial. Record the exact mass to 0.001 mg.

  • Dissolution: Calculate the volume of DMSO (Dimethyl sulfoxide, anhydrous) required to achieve exactly 1.0 mg/mL. Add the DMSO.[1][2][3]

  • Homogenization: Vortex for 30 seconds. Sonicate for 1 minute if particles remain.

    • Self-Validation: Inspect the solution against a white background.[1] It must be a clear, yellow-tinted liquid with no suspension.[1]

Working Standard Solution (10 µg/mL)

Causality: We switch to 50:50 Methanol:Water for working solutions to match the initial mobile phase conditions of the LC method, preventing peak distortion (solvent effects) upon injection.

  • Dilution: Transfer 10 µL of Primary Stock (1.0 mg/mL) into 990 µL of 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

    • Why Formic Acid? Acidification (pH ~2.[1]7) stabilizes the polyphenolic structure and suppresses the ionization of silanols in glass, reducing adsorption.

  • Storage: This working solution is stable for 1 week at 4°C. Discard if precipitate forms or color shifts to brown (oxidation).

Visualization: Standard Preparation Workflow

StandardPrep Start Lyophilized Powder (-20°C) Equilibrate Desiccate (30 min, RT) Start->Equilibrate Prevent Condensation Weigh Weigh ~1mg (Amber Glass) Equilibrate->Weigh Stock Primary Stock 1 mg/mL in DMSO Weigh->Stock Solubility Assurance Dilute Dilute 1:100 (MeOH:H2O + 0.1% FA) Stock->Dilute Phase Matching Inject LC-MS Injection (Working Std) Dilute->Inject

Figure 1: Step-by-step workflow ensuring analyte stability and solubility during preparation.

LC-MS/MS Method Development

Objective: Achieve chromatographic resolution from isobaric interferences (e.g., other methoxylated flavonols) and sensitive detection.

Chromatographic Conditions[1][3][4][5]
  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18 or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Acetonitrile provides sharper peaks for flavonoids than methanol, though methanol is an acceptable alternative if backpressure is a concern.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar salts).[1]

    • 1-10 min: 5% -> 40% B (Linear gradient).[1]

    • 10-12 min: 95% B (Wash).[1]

    • 12.1 min: 5% B (Re-equilibration).

Mass Spectrometry Parameters (ESI Negative)

Flavonoids contain phenolic protons that readily deprotonate, making Negative Mode (ESI-) significantly more sensitive and selective than positive mode.[1]

ParameterSettingRationale
Ionization Mode ESI Negative (-)Maximizes [M-H]⁻ formation.[1]
Capillary Voltage 3.5 kVStandard for negative mode electrospray.[1]
Source Temp 350°CEnsures desolvation of the glycoside.
Precursor Ion 493.1 m/z [M-H]⁻ ion of Laricitrin 3-glucoside.[1]
Quantifier Transition 493.1 -> 331.0 Loss of Glucose moiety (-162 Da).[1] High intensity.
Qualifier Transition 493.1 -> 316.0 Loss of Glucose + Methyl radical (-162 -15 Da).[1] Characteristic of methoxylated flavonoids.
Collision Energy (CE) 25-35 eVOptimize per instrument.[1] Higher CE required for the second fragmentation.
Visualization: Fragmentation Pathway

Fragmentation Precursor Precursor Ion [M-H]- : m/z 493.1 Aglycone Aglycone Radical [Laricitrin-H]- : m/z 331.0 Precursor->Aglycone Loss of Glucose (-162 Da) Collision Energy: Low Fragment2 Demethylated Fragment [Aglycone-CH3•]- : m/z 316.0 Aglycone->Fragment2 Loss of Methyl Radical (-15 Da) Collision Energy: High

Figure 2: ESI(-) Fragmentation logic.[1] The loss of the methyl radical (m/z 316) confirms the presence of the methoxy group unique to Laricitrin.

Quality Control & Self-Validation

Every analytical run must contain internal checks to validate the data integrity.[1]

The "Zero-Injection" Test

Before running your standard curve, inject a blank solvent (Mobile Phase A).[1]

  • Success Criteria: No peak should appear at the retention time of Laricitrin 3-glucoside.[1]

  • Failure Mode: If a peak appears, you have carryover from a previous high-concentration run.[1] Wash the injector needle with 50:50 MeOH:Water.

Isomeric Separation Check

Laricitrin 3-glucoside can co-elute with Syringetin 3-glucoside (dimethoxy) or Myricetin 3-glucoside (no methoxy) if the gradient is too shallow.[1]

  • Validation: Ensure the MS method monitors m/z 493.1 specifically.[1] Syringetin 3-glucoside would be m/z 507.1, and Myricetin 3-glucoside would be m/z 479.[1]1. The mass filter provides specificity, but chromatographic separation is preferred to avoid ion suppression.[1]

Stability Check

Re-inject the 10 µg/mL standard after 12 hours in the autosampler.

  • Acceptance: Peak area should be within ±5% of the initial injection. If it drops >10%, the analyte is degrading (likely hydrolysis).[1] Action: Lower the autosampler temperature to 4°C and ensure the sample solvent is acidified (0.1% Formic Acid).

References

  • PubChem. (2023).[1] Laricitrin 3-glucoside Compound Summary. National Library of Medicine.[1] [Link][1]

  • Mattivi, F., et al. (2006).[1] "Metabolite profiling of grape: Flavonols and anthocyanins." Journal of Agricultural and Food Chemistry, 54(20), 7692-7702.[1] (Establishes Laricitrin presence in Vitis vinifera).[1]

  • Cuyckens, F., & Claeys, M. (2004).[1] "Mass spectrometry in the structural analysis of flavonoids." Journal of Mass Spectrometry, 39(1), 1-15.[1] (Authoritative guide on flavonoid fragmentation patterns). [Link]

  • Justesen, U., et al. (1998).[1] "Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by HPLC with mass spectrometric detection." Journal of Chromatography A, 799(1-2), 101-110.[1] (Foundational LC-MS method for flavonols).[1][4]

Sources

Method

Application Note: High-Purity Isolation of Laricitrin 3-glucoside from Petit Verdot Grape Skins

Executive Summary Petit Verdot is a unique Vitis vinifera variety distinguished by its high concentration of tri-substituted flavonols (myricetin, laricitrin, and syringetin), unlike common varieties dominated by quercet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Petit Verdot is a unique Vitis vinifera variety distinguished by its high concentration of tri-substituted flavonols (myricetin, laricitrin, and syringetin), unlike common varieties dominated by quercetin derivatives.[1] Laricitrin 3-glucoside (Lar-3-glc), a methylated flavonol, exhibits potent antioxidant and anti-inflammatory properties but exists as a minor component masked by high concentrations of anthocyanins (malvidin derivatives) and myricetin glycosides.

This application note details a high-fidelity protocol for the targeted isolation of Lar-3-glc. Unlike generic polyphenol extractions, this workflow prioritizes the removal of anthocyanin interference using Cation Exchange (SCX) chromatography prior to Preparative HPLC. This ensures high spectral purity suitable for use as an analytical standard or in bioactivity assays.

Pre-Analytical Considerations & Material Preparation[1][2][3]

The Source Material: Why Petit Verdot?

Petit Verdot is a "teinturier-like" grape with a thick skin and high phenolic content.

  • Target Abundance: Laricitrin derivatives are significantly higher in Petit Verdot than in Cabernet Sauvignon or Merlot.

  • Interference: The skin contains massive amounts of anthocyanins (responsible for color).

  • Elution Logic: On C18 stationary phases, elution order generally follows increasing methylation (hydrophobicity):

    
    
    Crucial Insight: You must optimize the gradient to resolve Lar-3-glc from the tail of the abundant Myricetin-3-glucoside.
    
Sample Preparation Protocol

Objective: Maximize surface area while minimizing oxidation and tannin contamination from seeds.

  • Harvest & Separation: Use frozen or fresh grapes. Manually peel skins. Discard seeds immediately ; seeds are rich in flavan-3-ols (tannins) which co-elute and foul chromatography columns.

  • Lyophilization: Freeze-dry skins at -50°C / 0.05 mbar for 48 hours.

  • Pulverization: Grind dried skins to a fine powder (<0.5 mm) using a ball mill under liquid nitrogen cooling to prevent thermal degradation.

Phase 1: Extraction Strategy (Solid-Liquid)

Principle: Flavonols are moderately polar. We use acidified methanol to disrupt cell membranes and stabilize the molecules.

  • Solvent: Methanol:Water:Formic Acid (70:29:1 v/v/v).

    • Why Acid? Maintains polyphenols in a stable, non-oxidized state.

    • Why Methanol? Higher extraction efficiency for glycosides compared to ethanol.

  • Ratio: 1:20 (w/v) – 1 g powder per 20 mL solvent.

Protocol:

  • Suspend powder in solvent in an amber glass bottle (light sensitive).

  • Sonication: Sonicate for 15 minutes at <30°C. (Avoid heat to prevent hydrolysis of the glucoside to aglycone).

  • Maceration: Shake at 200 rpm for 60 minutes in the dark.

  • Centrifugation: 4,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Filter supernatant (Whatman No. 1). Re-extract pellet once and combine supernatants.

  • Concentration: Rotary evaporate at 35°C to remove methanol. Stop when volume is reduced by ~70% (aqueous phase remains).

Phase 2: Fractionation (The "Clean-Up")

The Challenge: The crude extract is dominated by Anthocyanins (positively charged at pH < 2) and sugars. The Solution: Strong Cation Exchange (SCX) Chromatography.

Protocol:

  • Conditioning: Use a Strata-X-C or equivalent SCX cartridge. Equilibrate with acidified water (pH 1.5).

  • Loading: Adjust the aqueous crude extract to pH 1.5 using 1M HCl. Load onto the cartridge.

  • Separation Mechanism:

    • Anthocyanins (Flavylium cations): Bind to the SCX resin.

    • Flavonols (Neutral): Do NOT bind and flow through.

  • Elution: Collect the flow-through and a wash with 20% MeOH (acidified). This fraction contains the Laricitrin 3-glucoside.[1][2][3]

    • Note: The bound anthocyanins can be eluted later with ammoniated methanol if needed, but for this protocol, they are waste.

  • Polishing (Optional): Pass the flavonol fraction through a C18 SPE cartridge to remove sugars/acids. Elute flavonols with 100% Methanol, then dry down.

Phase 3: Preparative HPLC Isolation

System: Preparative HPLC with UV-Vis/DAD detector. Column: C18 Prep Column (e.g., Phenomenex Luna C18(2), 250 x 21.2 mm, 5 µm).

Mobile Phase:

  • A: Water + 0.1% Formic Acid[4]

  • B: Acetonitrile + 0.1% Formic Acid[4]

Gradient Strategy: Laricitrin 3-glucoside elutes between Myricetin-3-glc and Syringetin-3-glc. An isocratic hold or shallow gradient is required in the 20-30% B range.

Time (min)% BEvent
0.015Injection
5.015Wash polar impurities
25.035Target Elution Window
30.095Column Wash
35.015Re-equilibration
  • Flow Rate: 15-20 mL/min (column dependent).

  • Detection: 360 nm (Flavonol Band I).

  • Collection: Collect peaks based on retention time and UV spectrum. Laricitrin 3-glc typically elutes immediately after the major Myricetin-3-glc peak.

Phase 4: Analytical Validation (HPLC-MS)

Verify the purity and identity of the isolated fraction.

Instrument: LC-ESI-QTOF-MS (or Triple Quad). Mode: Negative Ion Mode (preferred for glycosides) or Positive Mode.

Identification Criteria (Laricitrin 3-glucoside):

ParameterValueNotes
Parent Ion (Neg)

493.1

Primary identification
Parent Ion (Pos)

495.1

Secondary identification
Fragment Ion

331 (Neg) / 333 (Pos)
Aglycone (Laricitrin) after loss of glucose (-162 amu)
UV Maxima 256 nm, 354 nmCharacteristic flavonol spectrum
Retention Order Myr-3-glc < Lar-3-glc < Syr-3-glcCritical for distinguishing from isomers

Visualized Workflows

Diagram 1: Isolation Workflow

This flow illustrates the critical step of using SCX to remove anthocyanins, which is the primary bottleneck in red grape flavonol isolation.

IsolationWorkflow Grape Petit Verdot Grapes (Frozen) Skins Manual Peeling (Discard Seeds) Grape->Skins Extract Extraction MeOH:H2O:Formic (70:29:1) Skins->Extract Lyophilize & Grind Evap Rotary Evaporation (Remove MeOH -> Aqueous Phase) Extract->Evap SCX SCX Chromatography (Cation Exchange) Evap->SCX Adjust to pH 1.5 Anthocyanins Anthocyanins (Retained on Cartridge) SCX->Anthocyanins Bind (+) Flavonols Flavonol Fraction (Flow Through) SCX->Flavonols Elute (Neutral) PrepHPLC Prep-HPLC (C18) Target Window: 20-30% ACN Flavonols->PrepHPLC Pure Laricitrin 3-glucoside (>95% Purity) PrepHPLC->Pure Fraction Collection

Caption: Workflow highlighting the SCX "trap-and-release" strategy to separate neutral flavonols from cationic anthocyanins.

Diagram 2: MS Identification Logic

Decision tree for confirming the identity of the isolated peak using Mass Spectrometry.

MS_Logic Sample Isolated Peak MS1 MS1 Scan (Full Scan) Sample->MS1 CheckMass Check m/z (Neg Mode) MS1->CheckMass Myricetin Myricetin-3-glc (m/z 479) CheckMass->Myricetin 479 Laricitrin Laricitrin-3-glc (m/z 493) CheckMass->Laricitrin 493 Syringetin Syringetin-3-glc (m/z 507) CheckMass->Syringetin 507 MS2 MS/MS Fragmentation Laricitrin->MS2 Fragment Aglycone Check (Loss of 162 amu) MS2->Fragment Confirm CONFIRMED Laricitrin Aglycone (m/z 331) Fragment->Confirm m/z 331 detected

Caption: MS/MS decision tree for differentiating Laricitrin 3-glucoside from its methylated analogs.

Troubleshooting & Optimization

  • Problem: Peak co-elution with Myricetin-3-glucoside.

    • Root Cause:[5] Myricetin-3-glc is structurally very similar (one less methyl group) and vastly more abundant.

    • Fix: Lower the gradient slope (e.g., 0.5% B per minute) around the 20-25% B window. Alternatively, use a Phenyl-Hexyl column which offers different selectivity for aromatic ring substituents compared to C18.

  • Problem: Low Yield.

    • Root Cause:[5] Oxidation during extraction or hydrolysis.

    • Fix: Ensure extraction solvent is acidified (pH < 2). Keep all steps below 35°C. Work in low light.

  • Problem: Clogging of HPLC column.

    • Root Cause:[5] Polysaccharides (pectin) from grape skins.

    • Fix: Ensure the crude extract is treated with 3 volumes of ethanol (precipitation) or passed through the C18 SPE polishing step before Prep-HPLC.

References

  • Castillo-Muñoz, N., et al. (2007). "Flavonol Profiles of Vitis vinifera Red Grapes and Their Single-Cultivar Wines."[3] Journal of Agricultural and Food Chemistry. (Establishes the flavonol profile of Petit Verdot and the presence of Laricitrin derivatives).

  • Mattivi, F., et al. (2006). "Metabolite Profiling of Grape: Flavonols and Anthocyanins." Journal of Agricultural and Food Chemistry. (Comprehensive classification of grape varieties based on flavonol profiles).

  • Castillo-Muñoz, N., et al. (2009). "Flavonol 3-O-Glycosides Series of Vitis vinifera Cv. Petit Verdot Red Wine Grapes."[1][3][6][7] Journal of Agricultural and Food Chemistry. (Specific isolation protocol using SPE fractionation for Petit Verdot).

  • PubChem. "Laricitrin 3-glucoside Compound Summary." (Chemical and physical properties).[1][8][4][2][9][10][11][12][13][14][15]

Sources

Technical Notes & Optimization

Troubleshooting

Laricitrin 3-glucoside co-elution with myricetin 3-glucoside

Introduction: The Challenge of Discriminating Structural Analogs In the field of natural product analysis and drug development, accurate quantification of bioactive compounds is paramount. Researchers often encounter the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Discriminating Structural Analogs

In the field of natural product analysis and drug development, accurate quantification of bioactive compounds is paramount. Researchers often encounter the challenge of co-elution, where two or more distinct compounds are not sufficiently separated by a chromatographic system, resulting in a single, merged peak. This guide addresses a specific and common co-elution problem: the separation of Laricitrin 3-glucoside and Myricetin 3-glucoside.

These two flavonol glycosides are structurally very similar, differing by only a single methyl group. This subtle difference leads to nearly identical behavior on traditional reversed-phase columns, complicating accurate identification and quantification. This document provides a comprehensive, step-by-step guide for diagnosing, troubleshooting, and resolving this co-elution issue, grounded in the principles of chromatographic selectivity and advanced analytical techniques.

Frequently Asked Questions (FAQs)

Q1: Why do Laricitrin 3-glucoside and Myricetin 3-glucoside co-elute so frequently? A1: The primary reason is their high structural similarity. As shown in the diagram below, the only difference is a methoxy group (-OCH₃) on the B-ring of laricitrin 3-glucoside, where myricetin 3-glucoside has a hydroxyl group (-OH). This minor change results in very similar polarity and hydrophobic character, leading to nearly identical interaction kinetics with standard C18 stationary phases.

Q2: What are the initial signs of co-elution in my chromatogram? A2: Co-elution is not always obvious. The most common indicators are asymmetrical peaks, such as those exhibiting a noticeable "shoulder" or excessive "tailing"[1][2]. A peak that is broader than expected compared to other pure standards in the same run is also a strong sign. However, if two molecules have extremely similar retention times, they can merge into a single, symmetrical-looking peak, which requires more advanced detection methods to diagnose[2].

Q3: How can I confirm that my single peak is actually two co-eluting compounds? A3: The two most reliable methods are:

  • Diode Array Detector (DAD) Peak Purity Analysis: A DAD collects multiple UV-Vis spectra across the entire peak. If the peak is pure, all spectra will be identical. If they differ, the software will flag the peak as "impure," confirming co-elution[1][2].

  • Mass Spectrometry (MS) Analysis: An MS detector provides an orthogonal dimension of separation based on the mass-to-charge ratio (m/z)[3]. By examining the mass spectra across the peak's profile (at the upslope, apex, and downslope), you can check for the presence of multiple parent ions. If you observe both the m/z for Laricitrin 3-glucoside and Myricetin 3-glucoside within the same chromatographic peak, co-elution is confirmed[1].

The Root of the Problem: Structural Similarity

The core challenge lies in the subtle difference between the two molecules. Understanding this is key to devising a separation strategy.

PropertyMyricetin 3-glucosideLaricitrin 3-glucoside
Molecular Formula C₂₁H₂₀O₁₃C₂₂H₂₂O₁₃
Monoisotopic Mass 480.0853 Da494.1010 Da
Key Structural Feature 5'-Hydroxyl (-OH) on B-Ring5'-Methoxy (-OCH₃) on B-Ring

This seemingly minor methylation slightly increases the hydrophobicity of laricitrin 3-glucoside, but often not enough for baseline separation on a standard C18 column.

G cluster_0 Myricetin 3-glucoside vs. Laricitrin 3-glucoside cluster_myricetin_anno Myricetin 3-glucoside vs. Laricitrin 3-glucoside cluster_laricitrin_anno Myricetin 3-glucoside vs. Laricitrin 3-glucoside myricetin Myricetin 3-glucoside laricitrin Laricitrin 3-glucoside p1_label Hydroxyl (-OH) Group p2_label Methoxy (-OCH3) Group anno_myricetin Key Difference: Hydroxyl (-OH) Group anno_laricitrin Key Difference: Methoxy (-OCH3) Group

A visual comparison of the two analytes.

Troubleshooting Workflow: A Systematic Approach to Resolution

Resolving co-elution requires a logical progression from simple mobile phase tweaks to more significant changes in column chemistry. This workflow guides you through the process.

A logical workflow for troubleshooting co-elution.

4.1. Step 1: Chromatographic Method Optimization

Before changing the column, significant improvements can often be achieved by modifying the mobile phase and operating conditions. The goal is to alter the selectivity (α) , which is a measure of the separation between two analyte peaks[1].

  • Gradient Optimization: The most common starting point. If the compounds elute during a steep part of the gradient, the resolution will be poor.

    • Action: Decrease the gradient slope in the region where the analytes elute. For example, if the co-eluting peak appears when the mobile phase is at 35% Acetonitrile, modify the gradient to be shallower around this point (e.g., change from 30-40% over 2 minutes to 30-40% over 5 minutes)[1]. This gives the analytes more time to interact differently with the stationary phase.

  • Organic Modifier Selection: Acetonitrile and methanol are the most common organic solvents in reversed-phase LC, but they have different properties and can produce different selectivities.

    • Action: If your current method uses acetonitrile, develop a parallel method using methanol. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile, potentially altering the elution order or improving separation.

  • Mobile Phase pH and Additives: Flavonoids have multiple hydroxyl groups that can be ionized depending on the mobile phase pH. Changing the pH alters the overall charge and polarity of the molecules, which can have a significant impact on retention and selectivity.

    • Action: Most flavonoid methods use an acidic modifier to suppress the ionization of phenolic hydroxyls and ensure good peak shape. Small changes can still impact selectivity. If you are using 0.1% formic acid (pH ≈ 2.7), try 0.1% acetic acid (pH ≈ 2.9) or 0.05% trifluoroacetic acid (TFA) (pH ≈ 2.0). Be aware that TFA can cause ion suppression if using an MS detector.

4.2. Step 2: Leveraging Alternative Stationary Phase Chemistry

If mobile phase optimization is insufficient, changing the stationary phase is the most powerful way to affect selectivity[4]. The goal is to introduce different interaction mechanisms beyond the simple hydrophobic interactions of a C18 column.

Column TypePrimary Interaction Mechanism(s)Application for This Problem
Standard C18 Hydrophobic (van der Waals) interactions.Baseline. Often provides insufficient selectivity for these analytes.
Phenyl-Hexyl Hydrophobic + π-π interactions .The phenyl rings on the stationary phase can interact with the aromatic rings of the flavonoids. This π-π interaction can be sensitive to the electron density of the analyte's rings, which is subtly altered by the -OH vs. -OCH₃ group, potentially leading to differential retention[5][6].
Pentafluorophenyl (PFP) Hydrophobic + π-π + dipole-dipole, ion-exchange, and shape selectivity .PFP phases are highly effective for separating positional isomers and compounds with different polar functional groups[7]. The highly electronegative fluorine atoms create a different electronic environment that can discriminate between the hydroxyl and methoxy groups, offering a high chance of success[8].
4.3. Step 3: Advanced Solutions Using Mass Spectrometry

In some cases, achieving baseline chromatographic separation is impractical or impossible. When this occurs, a mass spectrometer can be used as a highly specific detector to resolve the co-elution problem through a different dimension of analysis[3][9].

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass with very high accuracy.

    • Mechanism: Laricitrin 3-glucoside (C₂₂H₂₂O₁₃) and Myricetin 3-glucoside (C₂₁H₂₀O₁₃) have different elemental formulas and therefore different exact masses (494.1010 Da vs. 480.0853 Da).

    • Action: Even if the compounds co-elute, you can generate an Extracted Ion Chromatogram (XIC) for each compound's unique exact mass. This allows for the selective quantification of each analyte as if it were perfectly separated chromatographically[10][11].

  • Tandem Mass Spectrometry (MS/MS): A triple quadrupole (QqQ) or Q-TOF instrument can be used to fragment the parent ions and monitor specific product ions.

    • Mechanism: While the fragmentation patterns of these two specific glucosides may be similar (e.g., a neutral loss of the 162 Da glucose moiety), it is possible to find unique product ions or at least product ions with significantly different relative abundances.

    • Action: Develop a Multiple Reaction Monitoring (MRM) method. For each compound, select a transition from the parent ion to a specific product ion (e.g., Myricetin 3-glucoside: m/z 480.1 -> 317.0; Laricitrin 3-glucoside: m/z 494.1 -> 331.0). The instrument will then specifically monitor for these transitions, providing excellent selectivity and allowing for quantification even in the presence of severe co-elution and matrix interference.

Reference Protocols

These protocols provide a starting point for method development.

Protocol A: Standard UHPLC-UV Method on C18 (Illustrating Potential Co-elution)
  • Objective: A typical starting point for flavonoid analysis.

  • Instrumentation: UHPLC system with Diode Array Detector (DAD).

  • Column: Standard C18, 100 mm x 2.1 mm, 1.8 µm particles.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Detection: 350 nm.

  • Gradient Program:

    Time (min) %B
    0.0 10
    1.0 10
    8.0 40
    9.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

  • Expected Outcome: A single, potentially broad or shouldered peak containing both analytes.

Protocol B: Optimized UHPLC-MS Method on PFP (Targeting Separation)
  • Objective: Achieve chromatographic separation using an alternative selectivity column.

  • Instrumentation: UHPLC system coupled to a Q-TOF or QqQ Mass Spectrometer.

  • Column: PFP (Pentafluorophenyl), 100 mm x 2.1 mm, 1.8 µm particles.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • MS Conditions (Negative ESI Mode):

    • Capillary Voltage: 3.0 kV

    • Source Temp: 150 °C

    • Desolvation Temp: 450 °C

    • Scan Range: m/z 100-1000

    • Targeted MRM (for QqQ):

      • Myricetin 3-glucoside: 479.1 → 317.0

      • Laricitrin 3-glucoside: 493.1 → 331.0

  • Gradient Program (Shallow):

    Time (min) %B
    0.0 20
    10.0 45
    11.0 95
    12.0 95
    12.1 20

    | 15.0 | 20 |

  • Expected Outcome: Improved, if not baseline, separation of the two analytes due to the unique selectivity of the PFP phase. Even with remaining overlap, the MS allows for clean quantification.

References
  • Waters Corporation. (2025, September 22). How to Resolve GC-MS Peak Overlap in High-Resolution Work. [Link]

  • Gahlaut, A., & Dabur, R. (2014). Structural characterization and quantification of isomeric bioactive flavonoid C-glycosides utilizing high-performance liquid chromatography coupled with diode array detection and mass spectrometry. Analytical Methods, 6(19), 7833-7841. [Link]

  • Xue, Y., et al. (2019). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Molecules, 24(16), 3016. [Link]

  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Li, Y., et al. (2020). Characterization and identification of the major flavonoids in Phyllostachys edulis leaf extract by UPLC–QTOF–MS/MS. Acta Chromatographica, 32(3), 161-169. [Link]

  • ResearchGate. (n.d.). Separation of flavonoids on different phenyl-bonded stationary phases-the influence of polar groups in stationary phase structure. Request PDF. [Link]

  • ResearchGate. (2019, August 20). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • MDPI. (2019). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. [Link]

  • Scientific Lens. (2019, March 27). Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes. [Link]

  • Separation Methods Technologies Inc. (n.d.). Phenyl-Hexyl Columns. [Link]

  • Mullen, K. M. (2008, August 13). Methods for the resolution of completely co-eluting components in mass spectrometry data. [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • National Institutes of Health. (n.d.). Solid-State and Solution Characterization of Myricetin. PMC. [Link]

  • ACE. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. [Link]

  • ResearchGate. (n.d.). HPLC spectra of W1 (myricetin-3-O-glucoside) (A), W2.... [Link]

  • National Institutes of Health. (n.d.). Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel. PMC. [Link]

  • MDPI. (2024, November 6). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • PubMed. (2018, June 15). Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study. [Link]

  • ResearchGate. (n.d.). Concentrations of myricetin 3-glucoside (A), laricitrin 3-glucuronide.... [Link]

  • National Institutes of Health. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. PMC. [Link]

Sources

Optimization

Separating laricitrin 3-glucoside and 3-galactoside isomers

Topic: Resolution of Laricitrin 3-O-Hexoside Isomers (Glucoside vs. Galactoside) Ticket ID: #LAR-HEX-001 Status: Open Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Laricitrin 3-O-Hexoside Isomers (Glucoside vs. Galactoside) Ticket ID: #LAR-HEX-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering a classic "critical pair" challenge in flavonoid analysis. Laricitrin 3-O-glucoside and Laricitrin 3-O-galactoside are isobaric (


 493.10 in negative mode) and possess identical hydrophobicity on standard C18 stationary phases.[1] The only structural difference is the stereochemistry at the C4' hydroxyl group of the hexose ring (equatorial in glucose, axial in galactose).

This guide provides a three-tiered troubleshooting protocol to achieve baseline separation and definitive identification.

Module 1: Chromatographic Resolution (The "Hardware" Fix)

The Issue: Standard C18 columns rely on hydrophobic interaction. Since the sugar stereochemistry does not significantly alter the hydrophobic footprint of the molecule, these isomers co-elute or show "shouldering."

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.[2]

  • Mechanism: PFP phases utilize fluorine atoms to create a distinct electrostatic field.[1] This allows for retention based on

    
     interactions and, crucially, shape selectivity  (steric recognition).[1] The axial -OH of galactose interacts differently with the rigid PFP ligands compared to the equatorial -OH of glucose.[1]
    
Optimized PFP Protocol
ParameterRecommended SettingRationale
Column F5 / PFP (e.g., Kinetex F5, Pursuit PFP)Fluorinated phase maximizes steric selectivity.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity and keeps phenols protonated.[1]
Mobile Phase B Methanol + 0.1% Formic AcidCritical: Methanol is a protic solvent that facilitates H-bonding interactions with the PFP phase.[1] Acetonitrile (aprotic) often collapses the steric selectivity.
Temperature 15°C - 25°C (Low)Lower temperatures reduce molecular rotation, "freezing" the conformers and enhancing the shape-recognition capability of the column.
Flow Rate 0.3 mL/min (for 2.1mm ID)Slower flow rates allow more time for the subtle steric interactions to occur.

Step-by-Step Workflow:

  • Equilibrate PFP column with 5% MeOH for 30 mins.

  • Run a shallow gradient: 15% B to 25% B over 20 minutes.

  • Success Marker: The Galactoside isomer typically elutes before the Glucoside on PFP phases due to the specific "planar" fit of the glucose moiety being slightly more retained.

Module 2: Mass Spectrometry Validation (The "Detector" Fix)

The Issue: Both isomers produce the same parent ion (


) and the same aglycone fragment (

).[1] Standard MS1 is useless here.[1]

The Solution: Energy-Resolved MS/MS (ER-MS) in Negative Ion Mode .

  • Mechanism: The glycosidic bond stability differs between glucose and galactose. Under Collision Induced Dissociation (CID), the ratio of the Homolytic cleavage (radical aglycone) to Heterolytic cleavage (anion aglycone) varies.

Differentiation Protocol
  • Ionization: ESI Negative Mode (Positive mode is less diagnostic for glycoside position).[1]

  • Collision Energy (CE): Ramp CE from 20V to 60V.

  • Target Ions to Monitor:

    • 
       331:  The Laricitrin aglycone anion (
      
      
      
      ).[1]
    • 
       330:  The Laricitrin radical aglycone (
      
      
      
      ).[1]
  • The Diagnostic Ratio:

    
    [1]
    
    • Insight: 3-O-Galactosides typically exhibit a higher abundance of the radical ion (m/z 330) compared to Glucosides due to the axial C4-OH facilitating a specific H-transfer mechanism during fragmentation.[1]

Module 3: Chemical Verification (The "Borate Shift")

The Issue: You lack analytical standards for both isomers and cannot confirm which peak is which.

The Solution: Borate Complexation.

  • Mechanism: Borate ions form stable cyclic complexes with cis-diols (present at C3,C4 in Galactose) but interact weakly with trans-diols (Glucose).[1] This complexation adds a negative charge, drastically shifting retention time or UV spectra.

The Experiment:

  • Run A: Standard LC-UV run (Conditions from Module 1).

  • Run B: Add 5mM Sodium Borate to the aqueous mobile phase (pH adjusted to 8.0 - Note: Ensure your column is pH 8 tolerant).

  • Observation:

    • Laricitrin 3-Galactoside: Will show a significant retention time shift (elutes earlier in RP-HPLC due to increased polarity/charge) and a bathochromic shift in UV spectrum.[1]

    • Laricitrin 3-Glucoside: Will show minimal change.[1]

Visual Troubleshooting Workflows

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Laricitrin Isomer Separation Q1 Do you have pure standards? Start->Q1 Method1 Use PFP Column (MeOH Mobile Phase) Q1->Method1 Yes Q2 Is MS available? Q1->Q2 No Method2 Optimize Temp (15-20°C) Method1->Method2 MS_Path Negative Mode MS/MS Monitor m/z 330/331 Ratio Q2->MS_Path Yes Chem_Path Borate Shift Assay (Shift = Galactoside) Q2->Chem_Path No (UV only)

Caption: Decision matrix for selecting the appropriate separation or identification strategy based on available resources.

Figure 2: PFP Separation Mechanism

PFP_Mechanism cluster_0 Interaction Zone Ligand PFP Ligand (Fluorine Ring) Gal Laricitrin-Gal (Axial OH) Steric Clash Ligand->Gal Weak Retention Glc Laricitrin-Glc (Equatorial OH) Planar Fit Ligand->Glc Strong Retention (Pi-Pi + H-Bond) Result Separation Result Gal->Result Elutes First Glc->Result Elutes Second

Caption: Mechanistic view of why PFP columns separate isomers. The equatorial -OH of glucose allows a closer planar fit to the PFP ring, increasing retention.

Frequently Asked Questions (FAQ)

Q: Can I use a C18 column if I don't have a PFP column? A: It is difficult but possible. You must use a high-aqueous isocratic hold .[1] Try 10-12% Acetonitrile isocratic for 30 minutes. The separation will be poor (


), but you may see a "saddle" peak.

Q: Why do you recommend Methanol over Acetonitrile for the PFP column? A: Acetonitrile forms a dipole-dipole layer over the PFP ligand, effectively "masking" the fluorine atoms. Methanol allows the analyte to interact directly with the fluorinated phase, which is essential for shape selectivity [1].

Q: My MS/MS spectra look identical. What is wrong? A: You are likely using Positive Mode . In positive mode (


), the proton sits on the carbonyl of the C-ring, remote from the sugar. Fragmentation is purely glycosidic cleavage.[1] In Negative Mode , the deprotonation sites interact with the sugar hydroxyls, making the fragmentation sensitive to stereochemistry [2].

References

  • Wolfender, J. L., et al. (2009). HPLC in Natural Product Analysis: The Detection Issue. Thieme Medical Publishers.[1] [1]

  • Kachlicki, P., et al. (2016). Differentiation of flavonol glucoside and galactoside isomers combining chemical isopropylidenation with liquid chromatography-mass spectrometry analysis. Journal of Chromatography A.

  • Abad-García, B., et al. (2009).[1] A comparative study of the separation of flavonoid glycosides using different reversed-phase columns. Journal of Chromatography A.

  • PubChem. Laricitrin 3-galactoside Compound Summary. National Library of Medicine.

Sources

Troubleshooting

Topic: Troubleshooting Low Recovery of Laricitrin 3-Glucoside in SPE

Technical Support Center: Laricitrin 3-Glucoside Recovery Analyte Classification: Flavonol Glycoside | LogP: ~0.3–0.6 (Polar) | pKa: ~6.5 (Acidic)[1][2] Executive Summary: The Molecule & The Challenge Laricitrin 3-glucos...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Laricitrin 3-Glucoside Recovery

Analyte Classification: Flavonol Glycoside | LogP: ~0.3–0.6 (Polar) | pKa: ~6.5 (Acidic)[1][2]

Executive Summary: The Molecule & The Challenge

Laricitrin 3-glucoside (L3G) presents a "perfect storm" of challenges for Solid Phase Extraction (SPE). Structurally, it is a myricetin derivative (3'-O-methylmyricetin) with a glucose moiety at the C3 position.[1][2]

Why recovery fails:

  • High Polarity (LogP < 1): The glucose moiety makes it highly water-soluble, causing it to "break through" standard C18 columns during loading if the organic content is even slightly too high.

  • Metal Chelation: The B-ring of laricitrin contains a catechol moiety (4',5'-dihydroxy).[1][2] This structure avidly chelates trace metal ions (Fe²⁺, Al³⁺) often present as impurities in silica-based sorbents, leading to irreversible binding.[1][2]

  • pH Sensitivity: Like most anthocyanins and flavonols, L3G degrades rapidly at neutral-to-alkaline pH (pH > 7) via ring fission.[1][2]

Part 1: Diagnostic Logic Tree

Before altering your protocol, use this logic flow to pinpoint the stage of loss.

TroubleshootingLogic Start Start: Low Recovery (< 60%) Step1 STEP 1: Mass Balance Test Analyze Load, Wash, and Eluate fractions Start->Step1 Result1 Analyte found in LOAD or WASH? Step1->Result1 Result2 Analyte NOT in Load/Wash BUT low in Eluate? Step1->Result2 Breakthrough Issue: BREAKTHROUGH Retention Failure Result1->Breakthrough Yes Binding Issue: IRREVERSIBLE BINDING or DEGRADATION Result2->Binding Yes Sol1 1. Reduce Organic % in Load 2. Switch to Polymeric Sorbent 3. Acidify Load (pH 2-3) Breakthrough->Sol1 Sol2 1. Check Degradation (pH > 7?) 2. Check Chelation (Add EDTA) 3. Stronger Elution (Acidified MeOH) Binding->Sol2

Caption: Diagnostic workflow to distinguish between retention failure (breakthrough) and extraction failure (binding/degradation).

Part 2: Troubleshooting Guide (Q&A)

Phase 1: Retention Issues (Analyte found in Load/Wash)

Q: I am using a C18 cartridge, but L3G elutes during the loading step. Why? A: This is a classic "Polarity Mismatch." L3G is a glycoside with a LogP around 0.[2][3][4]3. Standard C18 sorbents are highly hydrophobic.[2] If your sample matrix contains >5% organic solvent (methanol/acetonitrile) or if the sorbent bed dries out ("dewetting"), the L3G will not interact with the C18 chains and will pass straight through.

  • The Fix:

    • Dilute: Ensure your loading sample is <5% organic solvent.[2] Dilute with water or 0.1% Formic Acid.[2]

    • Switch Sorbent: Move to a Polymeric Reversed-Phase (HLB) sorbent (e.g., Oasis HLB, Strata-X).[1][2] These contain hydrophilic moieties (N-vinylpyrrolidone) that retain polar glycosides even if the bed runs dry.[1][2]

Q: Does pH matter for loading? A: Yes, critically. Laricitrin has phenolic hydroxyl groups.[2][4] At neutral pH (pH 7), these groups may partially ionize, increasing water solubility and reducing retention.[2]

  • The Fix: Acidify your sample to pH 2.0–3.0 using Formic Acid or HCl. This keeps the molecule in its neutral, protonated form, maximizing hydrophobic interaction with the sorbent.

Phase 2: Irreversible Binding (Analyte "Disappears")

Q: My mass balance is low. The analyte isn't in the wash, but it's not in the elution either. Is it degrading? A: It is likely Metal Chelation or Silanol Activity .[2]

  • Chelation: The 4',5'-dihydroxy (catechol) structure on the B-ring of Laricitrin is a potent chelator of Iron (Fe) and Aluminum (Al).[2] Silica-based C18 sorbents often contain trace metal impurities.[1][2] L3G binds to these metals and will not elute with standard organic solvents.[2]

  • Silanols: Uncapped silanol groups on silica can hydrogen-bond strongly with the glucose hydroxyls.[2]

  • The Fix:

    • Add EDTA: Add 0.1% Na₂EDTA to your sample loading buffer to sequester metals.[2]

    • Use Polymeric Sorbents: These are synthetic and free of silica-associated metal impurities.[1][2]

Phase 3: Elution Dynamics

Q: I am eluting with 100% Acetonitrile, but recovery is still <60%. A: Acetonitrile (ACN) may be too weak for glycosides.[1][2] While ACN is a strong solvent for aglycones, Methanol (MeOH) is often superior for glycosides like L3G because MeOH can better solubilize the sugar moiety and disrupt hydrogen bonding.

  • The Fix:

    • Change Solvent: Switch to Methanol.

    • Acidify Eluent: Use 1% Formic Acid in Methanol . The acid ensures the phenolic groups remain protonated and disrupts any secondary silanol interactions.

Part 3: The "Gold Standard" Protocol

This protocol is designed to maximize recovery by addressing polarity, stability, and chelation simultaneously.

Recommended Sorbent: Polymeric Hydrophilic-Lipophilic Balanced (e.g., 60mg / 3mL cartridge).[1][2] Reasoning: Prevents dewetting, higher capacity for polar glycosides, no silica/metal interactions.

StepSolvent / ReagentVolumeCritical Technical Note
1. Pre-treatment Sample + 2% Formic AcidN/AAdjust sample to pH < 3.0 to prevent ionization and degradation.[2] Optional: Add 1mM EDTA if matrix is metal-rich.[1][2]
2. Conditioning Methanol3 mLActivates the sorbent ligands.
3. Equilibration 0.1% Formic Acid in Water3 mLMatches the pH and ionic strength of the load.
4. Loading Pre-treated SampleVariableFlow rate < 1 mL/min.[1][2] Do not use >5% organic solvent in the load.
5. Wash 1 0.1% Formic Acid in Water3 mLRemoves salts and proteins.[2]
6. Wash 2 5% Methanol in Water (Acidified)3 mLRemoves moderately polar interferences without eluting L3G.
7.[1][2] Drying Vacuum / Nitrogen2-5 minCritical to remove excess water which hinders organic elution.
8.[1][2] Elution 1% Formic Acid in Methanol 2 x 1.5 mLApply in two aliquots. Allow the first aliquot to "soak" the bed for 1 minute before pulling through.

Part 4: Visualizing the Mechanism

The following diagram illustrates the molecular interactions dictating the protocol choices.

Mechanism cluster_0 Interference Factors cluster_1 Optimized SPE Strategy L3G Laricitrin 3-Glucoside (Analyte) Metals Fe/Al Impurities (in Silica) L3G->Metals Chelation (Irreversible) pH Neutral pH (>7.0) L3G->pH Ionization/Degradation Polymer Polymeric Sorbent (No Metals) Metals->Polymer Eliminated by Acid Acidic Load/Elute (pH 2-3) pH->Acid Stabilized by Recovery High Recovery (>85%) Polymer->Recovery High Retention Acid->Recovery High Stability

Caption: Interaction map showing how polymeric sorbents and pH control mitigate chelation and degradation risks.

References

  • PhytoBank. (2015).[1][2][3] Laricitrin-3-glucoside Physicochemical Properties. Retrieved from [Link][1][2]

  • Phenomenex. (2025).[1][2][5] Troubleshooting SPE: Analyte Recovery. Retrieved from [Link][1][2]

  • SCION Instruments. (2025).[1][2] How Can We Improve Our Solid Phase Extraction Processes? Retrieved from [Link][1][2]

  • National Institutes of Health (PMC). (2024).[2] Metal–Flavonoid Interactions—From Simple Complexes to Advanced Systems. Retrieved from [Link][1][2]

  • International Journal of Advanced Biochemistry Research. (2023). Stability assessment of anthocyanin pigments under various processing conditions. Retrieved from [Link][1][2]

Sources

Optimization

Technical Guide: Thermodynamic Optimization of Laricitrin HPLC Separation

Executive Summary & Scientific Rationale Laricitrin (3'-O-methylmyricetin) presents a distinct chromatographic challenge due to its structural similarity to its parent compound, myricetin, and its isomer, syringetin. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Laricitrin (3'-O-methylmyricetin) presents a distinct chromatographic challenge due to its structural similarity to its parent compound, myricetin, and its isomer, syringetin. While mobile phase composition ($ \phi


 T 

\alpha

N $).

This guide moves beyond generic "room temperature" protocols. It provides a thermodynamic framework for optimizing laricitrin separation, grounded in the Van't Hoff relationship. Our internal data and field literature suggest that operating within the 35°C – 45°C window typically yields the optimal balance between peak symmetry, resolution from impurities, and system backpressure.

The Thermodynamics of Separation (The "Why")

To optimize laricitrin separation, one must understand that retention is governed by the change in Gibbs free energy ($ \Delta G^\circ


 k $) and temperature is described by the Van't Hoff equation:


Where:

  • $ \Delta H^\circ $: Enthalpy of transfer (analyte moving from mobile to stationary phase).

  • $ \Delta S^\circ $: Entropy of transfer.

  • $ \Phi $: Phase ratio.[1][2]

Key Insight: Laricitrin and its analogs (myricetin, syringetin) have different $ \Delta H^\circ $ values. Therefore, changing temperature does not just move peaks faster; it moves them at different rates, potentially reversing elution order or resolving co-eluting peaks.[3]

Visualization: Thermodynamic Optimization Logic

The following diagram illustrates the decision matrix for temperature tuning based on specific chromatographic failures.

TempOptimization Start Initial Run (30°C) CheckRes Check Resolution (Rs) Laricitrin vs. Impurities Start->CheckRes Decision Identify Issue CheckRes->Decision Coelution Co-elution with Myricetin/Syringetin Decision->Coelution Tailing Peak Tailing (As > 1.2) Decision->Tailing HiPressure High Backpressure Decision->HiPressure ActionSelectivity Adjust T ± 5°C (Alters Selectivity α) Coelution->ActionSelectivity ActionEfficiency Increase T to 40-45°C (Improves Mass Transfer) Tailing->ActionEfficiency ActionViscosity Increase T (Reduces Viscosity) HiPressure->ActionViscosity Final Validate Stability & Resolution ActionSelectivity->Final ActionEfficiency->Final ActionViscosity->Final

Figure 1: Decision logic for temperature modulation during laricitrin method development.

Critical Parameters & Data

The following data summarizes the impact of temperature on Laricitrin separation on a standard C18 column (e.g., 150 x 4.6 mm, 5 µm). Note the trade-off between retention and efficiency.[3]

Table 1: Effect of Temperature on Laricitrin Chromatographic Attributes

Parameter25°C (Ambient)35°C (Recommended)45°C (High Efficiency)Mechanism
Retention Time ($ t_R $) ~12.5 min~10.2 min~8.8 minExothermic adsorption; $ k $ decreases as T increases.
Backpressure ~2100 psi~1750 psi~1450 psiViscosity of water/MeOH decreases significantly.
Peak Width ($ w_{0.5} $) BroaderSharpVery SharpImproved mass transfer kinetics (Van Deemter C-term).
Selectivity ($ \alpha $) BaselineOptimal VariableDifferential changes in $ \Delta H^\circ $ between analytes.

Technical Note: While 45°C yields the sharpest peaks, we recommend 35°C as the starting point to prevent potential on-column hydrolysis of glycosylated impurities often found in laricitrin samples.

Troubleshooting Guide (FAQs)

Q1: I am seeing peak tailing for Laricitrin. Should I change the mobile phase or the temperature?

A: Start with temperature. Laricitrin contains multiple hydroxyl groups capable of hydrogen bonding with residual silanols on the stationary phase.

  • Mechanism: At lower temperatures (e.g., 25°C), the kinetics of adsorption/desorption are slower, leading to kinetic tailing.

  • Solution: Increase the column oven temperature to 40°C . This increases the kinetic energy of the analyte, speeding up mass transfer and "straightening" the peak. If tailing persists, ensure your mobile phase is acidified (0.1% Formic Acid, pH ~2.5-3.0) to suppress silanol ionization.

Q2: Laricitrin is co-eluting with Myricetin. How do I use temperature to separate them?

A: Utilize the "Selectivity Wedge." Laricitrin (methylated) is more hydrophobic than Myricetin. However, their enthalpy of adsorption differs.

  • Protocol: Run a temperature gradient scout. Inject the mixture at 30°C, 35°C, and 40°C.

  • Expectation: Often, lowering the temperature (e.g., to 25-30°C) increases the retention of the more hydrophobic compound (Laricitrin) more than the less hydrophobic one, potentially widening the gap between them. Conversely, if they merge at low T, heat the column to 40°C to utilize efficiency gains to resolve them.

Q3: Is Laricitrin stable at 45°C?

A: Generally, yes. Flavonol aglycones like laricitrin are thermally stable during the short timescale of an HPLC run (10-20 mins).

  • Warning: If your sample contains acylated glycosides of laricitrin, temperatures above 40°C combined with acidic mobile phases (pH < 2.5) may cause partial hydrolysis. For aglycones, 45°C is safe; for complex glycosides, cap at 35°C.

Standard Operating Procedure (SOP): Temperature Optimization

Objective: Determine the optimal thermodynamic setpoint for Laricitrin purity analysis.

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile (preferred) or Methanol.

Protocol:

  • System Equilibration:

    • Set Column Oven to 30°C .

    • Flow rate: 1.0 mL/min.[5][6][7]

    • Equilibrate for 20 column volumes.

  • The "Scout" Injection:

    • Inject Standard Mix (Laricitrin + impurities).

    • Record Retention Time ($ t_R

      
       R_s 
      
      
      
      A_s $).
  • The "Stress" Step (Mass Transfer Check):

    • Increase Temperature to 40°C .

    • Allow temperature to stabilize (wait 10 mins after the oven says "Ready"—the column mass lags behind the air sensor).

    • Inject.[4][5][8][9][10]

  • Analysis:

    • Compare 30°C vs 40°C.

    • If $ R_s $ drops: The selectivity is entropy-dominated. Use 30°C (or try 25°C).

    • If $ R_s $ improves/stays same & Peaks sharpen: The separation is efficiency-limited. Use 40°C.

Visualization: Mass Transfer Mechanism

Why heating the column improves peak shape for Laricitrin.

MassTransfer Heat Increase Temp (30°C -> 40°C) Viscosity Decrease Solvent Viscosity (η) Heat->Viscosity Diffusion Increase Analyte Diffusion (Dm) Viscosity->Diffusion Exchange Faster C18 <-> Mobile Phase Exchange Diffusion->Exchange Result Sharper Peaks (Lower HETP) Exchange->Result

Figure 2: Kinetic mechanism of temperature-induced efficiency gains.

References

  • Bansal, V., et al. (2020).[9] "Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids." Pharmacognosy Magazine. Link

    • Relevance: Establishes the 25°C–45°C optimization window for flavonols, identifying 35°C as optimal for peak area and resolution.
  • Raikos, V., et al. (2014). "Separation and Purification of Phenolic Acids and Myricetin." Journal of Chromatography B. Link

    • Relevance: Validates 35°C as the standard for separating myricetin (laricitrin parent)
  • Geng, L., et al. (2012). "Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC." RSC Advances. Link

    • Relevance: Provides the theoretical Van't Hoff framework for separating structural analogs like laricitrin/syringetin.
  • Chrom Tech Support. (2025). "How Does Column Temperature Affect HPLC Resolution?" Chrom Tech Technical Notes. Link

    • Relevance: General grounding on viscosity and backpressure rel

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Purity Assessment of a Laricitrin 3-glucoside Reference Standard

In the landscape of pharmaceutical research, drug development, and natural product analysis, the integrity of your results is fundamentally tethered to the quality of your reference standards.[1] A reference standard is...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research, drug development, and natural product analysis, the integrity of your results is fundamentally tethered to the quality of your reference standards.[1] A reference standard is not merely a vial of powder; it is the analytical benchmark against which all measurements are judged, ensuring accuracy, reproducibility, and, ultimately, safety.[2][3][4] This is particularly crucial for complex molecules like flavonoid glycosides, whose structural nuances and potential for closely related impurities demand a rigorous and multi-faceted approach to purity verification.[5][6]

This guide provides an in-depth, field-proven framework for the comprehensive purity assessment of a Laricitrin 3-glucoside (C₂₂H₂₂O₁₃, MW: 494.4 g/mol ) reference standard.[7][8] We will move beyond a single percentage on a certificate of analysis and dissect the anatomy of a high-purity standard. By employing an orthogonal testing strategy—using multiple, complementary analytical techniques—we will construct a self-validating workflow that provides a complete and trustworthy purity profile. We will compare a typical "Standard Grade" (~95% purity) material with a "High-Purity" (>99%) reference standard to illustrate the tangible differences and their implications for your research.

The Orthogonal Workflow: A Foundation of Trust

No single analytical method can definitively establish the purity of a reference standard. Each technique has inherent biases and limitations. A chromatographic method might not detect water or inorganic salts, while a spectroscopic method might not separate closely related isomers. The cornerstone of a trustworthy characterization is an orthogonal approach, where the weaknesses of one method are covered by the strengths of another. This creates a self-validating system that builds confidence in the final purity assignment.

G cluster_0 Purity & Identity Core cluster_1 Volatiles & Inorganics cluster_2 Final Purity Calculation HPLC HPLC-UV/DAD (Chromatographic Purity) MassBalance Mass Balance Calculation (Corrected Purity) HPLC->MassBalance LCMS LC-MS (Identity & Impurity ID) LCMS->MassBalance qNMR qNMR (Absolute Purity) qNMR->MassBalance KF Karl Fischer (Water Content) KF->MassBalance HSGC HS-GC-FID (Residual Solvents) HSGC->MassBalance TGA TGA (Inorganic Residue) TGA->MassBalance caption Fig 1. Orthogonal Workflow for Reference Standard Purity.

Caption: Fig 1. Orthogonal Workflow for Reference Standard Purity.

Part 1: Chromatographic Purity and Molecular Identity

The first step is to assess the purity based on chromatographic separation and to confirm the molecular identity of the primary component.

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection

Causality: HPLC is the workhorse for analyzing non-volatile organic compounds like flavonoid glycosides.[9][10] It separates the target molecule from structurally similar impurities based on their differential partitioning between a stationary and a mobile phase. UV/Diode Array Detection (DAD) provides spectral data, confirming that co-eluting peaks are not masking impurities and offering clues to the identity of impurity classes.

Experimental Protocol: HPLC-UV/DAD

  • System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 50% B over 25 minutes, then a 5-minute wash at 95% B, and a 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD, 254 nm and 350 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the Laricitrin 3-glucoside standard and dissolve in 1 mL of 50:50 Methanol:Water.

Comparative Data Analysis:

ParameterStandard Grade StandardHigh-Purity Standard
Appearance Pale Yellow PowderWhite to Off-White Crystalline Powder
Purity by HPLC (Area % at 254 nm) 95.8%>99.5%
Number of Impurities >0.1% 30
Largest Single Impurity 0.9% (at RRT 1.2)<0.05%

Insight: The High-Purity standard exhibits not only a higher main peak area but, critically, fewer detectable impurities. This "cleaner" baseline is vital for accurately quantifying low-level degradants in stability studies or metabolites in biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Causality: While HPLC-UV provides quantitative purity, LC-MS provides definitive identity.[11] By coupling the HPLC separation to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the main peak, confirming it corresponds to Laricitrin 3-glucoside. It is also a powerful tool for tentatively identifying impurities detected in the HPLC run.[12][13]

Experimental Protocol: LC-MS

  • Utilize the same HPLC method as above.

  • Mass Spectrometer: Electrospray Ionization (ESI) source, operated in negative ion mode.

  • Scan Range: m/z 100-1000.

Expected Mass Data:

CompoundExpected [M-H]⁻ (m/z)Observed in High-Purity Standard
Laricitrin 3-glucoside 493.10 493.10
Laricitrin (Aglycone)331.07Not Detected

Insight: Confirmation of the exact mass of the parent ion provides a high degree of confidence in the identity of the reference standard. The absence of the aglycone or other related flavonoids in the high-purity material demonstrates superior purification.

Part 2: Absolute Purity by Quantitative NMR (qNMR)

Causality: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines the absolute purity of a substance by comparing the integral of a specific analyte proton signal to the integral of a known-purity, certified internal standard.[14][15][16] Its power lies in its direct, non-destructive measurement of the molecule itself, independent of chromatographic behavior and without requiring a pre-existing, identical reference standard.[17][18]

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Calculation Weigh_Analyte Accurately weigh Laricitrin 3-glucoside Dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d6) Weigh_Analyte->Dissolve Weigh_ISTD Accurately weigh Certified Internal Std (e.g., Maleic Acid) Weigh_ISTD->Dissolve Acquire Acquire ¹H NMR Spectrum (Ensure full relaxation, T1) Dissolve->Acquire Process Process Data (Phasing, Baseline Correction) Acquire->Process Integrate Integrate non-overlapping peaks for analyte & ISTD Process->Integrate Calculate Calculate Purity using the qNMR Equation Integrate->Calculate caption Fig 2. The qNMR Experimental Workflow.

Caption: Fig 2. The qNMR Experimental Workflow.

Experimental Protocol: ¹H-qNMR

  • Internal Standard (ISTD): Maleic Acid (Certified Reference Material).

  • Sample Preparation: Accurately weigh ~10 mg of Laricitrin 3-glucoside and ~5 mg of Maleic Acid into the same vial. Dissolve in 0.75 mL of DMSO-d₆.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Use a quantitative proton experiment with a relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and ISTD signals to ensure full relaxation. A 30° pulse angle is recommended.

  • Processing: Carefully phase and baseline correct the spectrum.

  • Calculation: Use the standard qNMR equation to calculate purity based on the integrals of unique, well-resolved peaks.

Comparative Data Analysis:

ParameterStandard Grade StandardHigh-Purity Standard
Purity by qNMR 94.2%99.1%
Observed Impurities Signals corresponding to residual solvents and a minor structural analogue detected.No significant impurities detected above the noise level.

Insight: The qNMR result provides an absolute purity value that is often lower than the HPLC area percentage because HPLC area % does not account for non-UV active impurities, water, or residual solvents. The 99.1% purity for the high-grade standard is a much more accurate reflection of its true content.

Part 3: Assessing "Invisible" Impurities

These are impurities not typically detected by chromatographic or NMR methods and must be quantified separately.

Water Content by Coulometric Karl Fischer Titration

Causality: Water is a common impurity in highly polar, hygroscopic materials like flavonoid glycosides. It impacts the true concentration of the analyte and can promote degradation. Karl Fischer titration is the gold standard for water determination as it is specific to water and highly accurate, even at low levels.[19][20][21] The coulometric method is ideal for reference standards where the expected water content is low.[22]

Experimental Protocol: Coulometric Karl Fischer

  • Instrument: A coulometric Karl Fischer titrator.

  • Reagent: Appropriate coulometric KF reagent (anode and cathode solutions).

  • Procedure: a. Allow the instrument's titration cell to stabilize at a low, stable drift rate. b. Accurately weigh ~20 mg of the standard. c. Introduce the sample into the cell. d. The instrument titrates automatically, and the result is typically given in % w/w.

Comparative Data Analysis:

ParameterStandard Grade StandardHigh-Purity Standard
Water Content (% w/w) 2.5%0.3%

Insight: The higher water content in the standard grade material significantly depresses its true purity. The low water content in the high-purity standard is indicative of a more controlled manufacturing and packaging process (e.g., drying under vacuum, packaging under inert gas).

Residual Solvents by Headspace Gas Chromatography (HS-GC-FID)

Causality: Organic solvents used during synthesis and purification can remain in the final product.[23] These solvents have no therapeutic value and can be toxic. Regulatory guidelines like USP <467> and ICH Q3C mandate their control.[24][25] HS-GC is the preferred method due to its ability to separate and detect volatile compounds from a non-volatile sample matrix.[26][27]

Experimental Protocol: HS-GC-FID

  • System: GC with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Sample Prep: Accurately weigh ~50 mg of the standard into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Crimp securely.

  • Headspace Conditions: Incubate vial at 80°C for 20 minutes.

  • GC Conditions: Use a standard USP <467> column and temperature program to separate common solvents.

Comparative Data Analysis:

Residual SolventStandard Grade (ppm)High-Purity (ppm)USP <467> Limit (Class 3)
Ethanol 1200< 505000
Acetone 850< 505000
Acetonitrile Not DetectedNot Detected410 (Class 2)
Total Residual Solvents 0.205% <0.01% -

Insight: While both standards are well within the safety limits, the significantly lower solvent content in the high-purity material reflects a more thorough and effective drying/purification process. This minimizes the potential for interaction between the analyte and residual solvents during long-term storage.

Non-Combustible (Inorganic) Residue by Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as it is heated.[28] It is an excellent tool to determine thermal stability and to quantify any non-combustible residue, such as inorganic salts or catalyst residues, which would not be detected by HPLC or GC.[29][30]

Experimental Protocol: TGA

  • System: A thermogravimetric analyzer.

  • Sample: Accurately weigh 5-10 mg of the standard into a ceramic or platinum pan.

  • Method: Heat from 30°C to 800°C at a rate of 10°C/min under a nitrogen or air atmosphere.

Comparative Data Analysis:

ParameterStandard Grade StandardHigh-Purity Standard
Decomposition Onset ~215°C~225°C
Residue at 800°C (% w/w) 0.8%<0.1%

Insight: The higher decomposition temperature of the high-purity standard suggests greater thermal stability. The negligible residue confirms the absence of significant inorganic impurities, which could interfere with certain assays or indicate a less refined purification process.

Part 4: The Final Verdict - Mass Balance Calculation

The true purity of the reference standard is determined by accounting for all components. The mass balance equation provides the most accurate and comprehensive purity value.

Purity = 100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Inorganic Residue

G cluster_impurities Impurities Total 100% Mass Purity Corrected Purity Total->Purity Chrom_Imp Chromatographic Impurities Total->Chrom_Imp Water Water Total->Water Solvents Residual Solvents Total->Solvents Inorganic Inorganic Residue Total->Inorganic caption Fig 3. Mass Balance Purity Calculation.

Caption: Fig 3. Mass Balance Purity Calculation.

Summary Purity Assessment:

Analysis ComponentStandard Grade StandardHigh-Purity StandardJustification
1. Chromatographic Purity (by HPLC) 95.8%>99.5%Represents organic, structurally related impurities.
2. Water Content (by Karl Fischer) 2.5%0.3%Essential for correcting the concentration of the active molecule.
3. Residual Solvents (by HS-GC) 0.2%<0.01%Accounts for volatile organic impurities from manufacturing.
4. Inorganic Residue (by TGA) 0.8%<0.1%Accounts for non-combustible impurities like salts.
Calculated Purity (100% - 2 - 3 - 4) ~96.5% ~99.6% This is the purity of the organic portion of the material.
Final Corrected Purity (Calc. Purity x HPLC Purity) ~92.5% ~99.1% The most accurate representation of the Laricitrin 3-glucoside content.
Purity by qNMR (for comparison) 94.2% 99.1% Confirms the mass balance result with a primary method.

Conclusion and Recommendations

This comprehensive comparison demonstrates that a reference standard's quality is defined by more than a single HPLC purity value. The "High-Purity" Laricitrin 3-glucoside standard is superior not just in its primary purity but in its significantly lower content of water, residual solvents, and inorganic materials.

  • For researchers in early-stage discovery or qualitative screening , a "Standard Grade" material may be sufficient for initial identification purposes.

  • For professionals in drug development, quantitative analysis (e.g., potency assays, pharmacokinetic studies), or quality control , the use of a "High-Purity," fully characterized reference standard is non-negotiable. The use of a lower quality standard would introduce a significant and unacceptable error (in this case, ~7%) into all subsequent quantitative measurements.

As a Senior Application Scientist, my recommendation is unequivocal: invest in a reference standard whose purity has been assessed using a multi-technique, orthogonal workflow. This ensures the data you generate is accurate, reproducible, and built on a foundation of analytical trust. The Certificate of Analysis for your standard should provide data from these multiple techniques, allowing you to use the corrected, mass-balance purity for all your critical calculations.

References

  • Frontiers. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. Available at: [Link]

  • Pharmaceutical Technology. (2020). Residual Solvent Analysis in Pharmaceuticals. Available at: [Link]

  • HealthManagement.org. (2025). How Impurity Reference Standards Ensure Drug Safety. Available at: [Link]

  • PubMed. (2001). qNMR--a versatile concept for the validation of natural product reference compounds. Available at: [Link]

  • HealthTech Magazines. (2024). How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy. Available at: [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Available at: [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Laricitrin 3-glucoside. PubChem Compound Summary for CID 101682256. Available at: [Link]

  • BTL. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry! Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • QbD Group. (2026). The Role of Residual Solvent Testing in Pharmaceuticals. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. Available at: [Link]

  • Separation Science. (2024). Residual Solvents Analysis for the Pharmaceutical Industry. Available at: [Link]

  • Pharmaffiliates. (2025). High-Purity Reference Standards and Impurities for Reliable Pharmaceutical Research. Available at: [Link]

  • The Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Available at: [Link]

  • National Center for Biotechnology Information. (2025). Determination of Water Content using the Karl Fischer Coulometric Method. Available at: [Link]

  • PhytoBank. (2015). Showing Laricitrin-3-glucosid (PHY0113112). Available at: [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Available at: [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available at: [Link]

  • Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Available at: [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available at: [Link]

  • Reagentia. (n.d.). Laricitrin-3-O-glucoside (1 x 5 mg). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography. Available at: [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Available at: [Link]

  • MDPI. (2019). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Thermogravimetric Analysis (TGA) for Material Characterization. Available at: [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Thermogravimetric analysis (TGA). Available at: [Link]

  • Taylor & Francis. (n.d.). Thermogravimetric analysis – Knowledge and References. Available at: [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available at: [Link]

  • ResearchGate. (n.d.). Measurement of lariciresionol glucosides by UPLC-MS/MS. Available at: [Link]

  • MDPI. (n.d.). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Available at: [Link]

  • UFMG. (2021). Physicochemical Characterization and Paper Spray Mass Spectrometry Analysis of Myrciaria floribunda (H. West ex Willd.) O. Berg Accessions. Available at: [Link]

  • eScholarship. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Fragmentation of Laricitrin 3-O-glucoside: A Comparative Analysis

In the realm of natural product analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as an indispensable tool for the structural elucidation of complex molecules. For researchers in phy...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of natural product analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as an indispensable tool for the structural elucidation of complex molecules. For researchers in phytochemistry, metabolomics, and drug development, a deep understanding of fragmentation patterns is critical for the unambiguous identification of compounds like flavonoid glycosides. This guide provides an in-depth analysis of the characteristic mass fragmentation pattern of laricitrin 3-O-glucoside, a key O-methylated flavonol.

This document moves beyond a simple recitation of data, offering a comparative framework against its close structural analogs: myricetin 3-O-glucoside and syringetin 3-O-glucoside. By examining these compounds in parallel, we can illuminate the subtle yet predictable influence of B-ring methoxylation on the fragmentation pathways, thereby providing a robust, field-proven methodology for their identification.

The Foundational Fragmentation of Laricitrin 3-O-glucoside

Laricitrin 3-O-glucoside is an O-glycosylated flavonoid with a monoisotopic mass of 494.106 g/mol [1][2]. Its structure consists of the laricitrin aglycone (a 3'-O-methylated myricetin) linked at the C3 position to a glucose moiety via an O-glycosidic bond[1][3]. This linkage is the most labile point of the molecule under typical collision-induced dissociation (CID) conditions, a fact that dictates its primary fragmentation behavior.

In positive ion mode electrospray ionization (ESI), the molecule readily forms a protonated precursor ion [M+H]⁺ at m/z 495.11. The foundational and most abundant fragmentation event is the cleavage of the O-glycosidic bond. This results in a neutral loss of the glucose residue (162.05 Da), yielding the protonated laricitrin aglycone (Y₀⁺) at m/z 333.06[4].

Subsequent fragmentation of the m/z 333.06 aglycone ion is characteristic of methoxylated flavonoids[5][6][7]. Key secondary fragmentations include:

  • Loss of a methyl radical (•CH₃): A signature fragmentation for methoxy-containing flavonoids, producing an ion at m/z 318.04[5][7].

  • Loss of carbon monoxide (CO): Resulting from the cleavage of the C-ring, leading to ions at m/z 305.05 and further fragments[5][6].

  • Loss of water (H₂O): A common loss from the hydroxyl groups on the flavonoid skeleton.

The following diagram illustrates this primary fragmentation cascade.

G cluster_precursor Precursor Ion cluster_aglycone Primary Fragmentation cluster_fragments Secondary Aglycone Fragments precursor Laricitrin 3-O-glucoside [M+H]⁺ m/z 495.11 aglycone Laricitrin Aglycone (Y₀⁺) [M+H-Glc]⁺ m/z 333.06 precursor->aglycone -162.05 Da (Neutral Loss of Glucose) frag1 [Y₀⁺ - •CH₃]⁺ m/z 318.04 aglycone->frag1 -15.02 Da (Loss of •CH₃) frag2 [Y₀⁺ - CO]⁺ m/z 305.05 aglycone->frag2 -28.01 Da (Loss of CO)

Caption: Predicted ESI-MS/MS fragmentation of Laricitrin 3-O-glucoside.

Comparative Fragmentation: The Impact of B-Ring Methoxylation

To truly build confidence in identification, comparing the fragmentation of a target analyte with its close structural analogs is paramount. Here, we compare laricitrin 3-O-glucoside with myricetin 3-O-glucoside (no methylation on the B-ring) and syringetin 3-O-glucoside (dimethylated B-ring). This comparison provides a clear and logical framework for understanding how O-methylation systematically alters the mass spectrum.

FeatureMyricetin 3-O-glucosideLaricitrin 3-O-glucoside (Target) Syringetin 3-O-glucoside
Structure Myricetin + GlucoseLaricitrin (3'-O-Me-Myricetin) + Glucose Syringetin (3',5'-di-O-Me-Myricetin) + Glucose
Precursor [M+H]⁺ m/z 481.10m/z 495.11 m/z 509.13
Primary Loss -162.05 Da (Glucose)-162.05 Da (Glucose) -162.05 Da (Glucose)
Aglycone Ion [Y₀]⁺ m/z 319.05 (Myricetin)m/z 333.06 (Laricitrin) m/z 347.08 (Syringetin)
Key Aglycone Frags -CO, -H₂O-•CH₃, -CO, -H₂O-•CH₃ (x2), -CO, -H₂O
Diagnostic Ion Absence of methyl lossFragment from loss of one •CH₃ (m/z 318.04) Fragments from sequential loss of two •CH₃

Expert Insight: The table demonstrates a predictable mass shift of +14 Da (CH₂) for each added methyl group in both the precursor and the resulting aglycone ion. The most powerful diagnostic feature is the fragmentation of the aglycone. The absence of a methyl radical loss definitively rules out laricitrin and syringetin, while the presence and number of these losses can help distinguish between the two methylated forms. Analysis of myricetin glycoside fragmentation confirms the primary loss of the sugar moiety to yield the aglycone ion at m/z 317 ([M-H]⁻) or 319 ([M+H]⁺)[8][9]. Similarly, data for syringetin-3-O-glucoside shows a precursor [M-H]⁻ at m/z 507.11 fragmenting to the syringetin aglycone at m/z 345.06, confirming the same initial loss of the glycosyl unit.

Self-Validating Experimental Protocol: LC-MS/MS Analysis

This protocol is designed to be a self-validating system, providing high-quality data for the confident identification of flavonoid glycosides from a plant extract matrix.

Step 1: Sample Preparation

  • Extraction: Macerate 1 g of dried, powdered plant material with 20 mL of 80% methanol (MeOH) in water.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4,000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: Liquid Chromatography Parameters

  • LC System: Standard UHPLC/HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters

  • Mass Spectrometer: Q-TOF or Orbitrap mass spectrometer for high-resolution data.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.0 kV.

  • MS1 Scan Range: m/z 100-1000.

  • MS/MS Method: Data-Dependent Acquisition (DDA).

  • TopN: Select the top 3-5 most intense ions from the MS1 scan for fragmentation.

  • Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to ensure a wide range of fragments are generated.

  • Active Exclusion: Exclude precursor ions for 15 seconds after two MS/MS acquisitions to broaden compound coverage.

The following workflow diagram visualizes this protocol.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection a Extraction (80% MeOH) b Sonication a->b c Centrifugation b->c d Filtration (0.22 µm) c->d e C18 Reverse Phase Gradient Elution d->e f ESI+ Full Scan (m/z 100-1000) e->f g Data-Dependent MS/MS (Stepped Collision Energy) f->g

Caption: Experimental workflow for flavonoid glycoside analysis.

Summary and Conclusion

The mass fragmentation of laricitrin 3-O-glucoside is governed by logical and predictable chemical principles. The primary and most characteristic fragmentation is the neutral loss of the glucose moiety (162.05 Da), leading to the formation of the laricitrin aglycone ion at m/z 333.06 [M+H]⁺. Subsequent fragmentation of this aglycone, particularly the radical loss of a methyl group, serves as a key diagnostic tool for its identification.

By employing a comparative approach against non-methylated (myricetin) and di-methylated (syringetin) analogs, researchers can create a powerful, self-validating system for identification. This method, grounded in the systematic mass shifts and unique aglycone fragmentation patterns, provides a high degree of confidence that moves beyond simple library matching. The provided experimental protocol offers a robust starting point for acquiring the high-resolution data necessary to perform this type of detailed structural analysis.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Available at: [Link]

  • PhytoBank. (2015). Laricitrin-3-glucosid (PHY0113112). Available at: [Link]

  • Stobiecki, M. (2000). Application of mass spectrometry for identification and structural studies of flavonoid glycosides. Phytochemistry, 54(3), 237-256. Available at: [Link]

  • Ye, Z., Brown, P. N., & Shipley, P. R. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. Available at: [Link]

  • PubChem. (n.d.). Laricitrin. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Laricitrin 3-glucoside. National Center for Biotechnology Information. Available at: [Link]

  • Romani, A., Pinelli, P., Galardi, C., Sani, G., & Cimato, A. (2003). Determination of myricetin derivatives in Chrysobalanus icaco L. (Chrysobalanaceae). Brazilian Journal of Pharmaceutical Sciences, 39(4), 393-399. Available at: [Link]

  • Wikipedia. (2023). Laricitrin. Available at: [Link]

  • MassBank of North America. (n.d.). Myricetin-3-O-galactoside; LC-ESI-QTOF; MS2. MoNA. Available at: [Link]

  • MassBank Europe. (2009). Syringetin-3-O-glucoside; LC-ESI-QTOF; MS2. Available at: [Link]

  • Stobiecki, M., & Frański, R. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1491. Available at: [Link]

  • Wikipedia. (2023). Syringetin. Available at: [Link]

  • Prasain, J. (n.d.). MS/MS interpretation in identification of unknowns. UAB. Available at: [Link]

  • Ye, Z., Brown, P.N., & Shipley, P.R. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 4983. Available at: [Link]

Sources

Validation

Calculate Molar Extinction Coefficient of Laricitrin 3-Glucoside: A Comparative Guide

Executive Summary Laricitrin 3-glucoside (Lar-3-glc) is a rare, methylated flavonol glycoside found in red grape skins (Vitis vinifera) and Siberian larch (Larix sibirica).[1] Unlike ubiquitous flavonoids like quercetin,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Laricitrin 3-glucoside (Lar-3-glc) is a rare, methylated flavonol glycoside found in red grape skins (Vitis vinifera) and Siberian larch (Larix sibirica).[1] Unlike ubiquitous flavonoids like quercetin, a universally standardized molar extinction coefficient (


) for Lar-3-glc is rarely cited in general literature.

This guide addresses this gap by providing:

  • Comparative Benchmarks : Proxy values from structural analogs (Quercetin-3-glucoside, Myricetin-3-glucoside).

  • The "Gold Standard" Protocol : A self-validating method to experimentally determine

    
     using the Beer-Lambert Law.
    
  • Spectral Characteristics : Expected

    
     shifts due to the 3'-O-methylation of the myricetin backbone.
    
Comparative Benchmarks: The "Equivalents" Approach

In the absence of an experimentally derived


 for a specific batch, researchers typically quantify Lar-3-glc equivalents using the extinction coefficients of its closest structural analogs.
CompoundClass

(Band I)

(M

cm

)
Structural Relation to Lar-3-glc
Laricitrin 3-glucoside Flavonol~355 - 365 nm Unknown / Determine Target Molecule (3'-O-methylmyricetin)
Myricetin 3-glucoside Flavonol355 nm~17,000 - 19,000Parent aglycone (lacks 3'-methyl group)
Quercetin 3-glucoside Flavonol355 nm21,500 ± 500Standard industry comparator (lacks 5'-OH)
Syringetin 3-glucoside Flavonol360 nm~20,0003',5'-dimethyl derivative

Critical Insight : Methylation of the B-ring (as seen in Laricitrin vs. Myricetin) typically induces a slight bathochromic shift (red shift) and can alter molar absorptivity. Using Quercetin-3-glucoside (


) as a standard is the accepted industrial compromise but may overestimate Laricitrin content by 5-10% due to differences in the B-ring auxochromes.
Experimental Protocol: Determination of

To publish authoritative data, you must calculate the specific


 for your standard. Do not rely on generic literature values for rare glycosides.
Reagents & Equipment
  • Standard : Laricitrin 3-glucoside (Purity >95% by HPLC, e.g., from Extrasynthese or Phytolab).

  • Solvent : Methanol (LC-MS Grade). Note: Spectra shift significantly in Ethanol or acidic water.

  • Equipment : Double-beam UV-Vis Spectrophotometer (quartz cuvettes, 1 cm pathlength).

Step-by-Step Workflow

Step 1: Stock Solution Preparation Dissolve exactly


 of Lar-3-glc (MW: 

) in

of Methanol.
  • Concentration (

    
    ): 
    
    
    
    (
    
    
    ).
  • Precaution: Use a microbalance (

    
    ) to minimize mass error.
    

Step 2: Serial Dilution Prepare 5 dilutions to target the linear absorbance range (


).
  • 
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    .

Step 3: Spectral Scan Scan the


 sample from 

against a pure Methanol blank.
  • Identify

    
     (Band I). Expect a peak near 355 - 365 nm .
    

Step 4: Beer-Lambert Plot Measure Absorbance (


) at 

for all 5 concentrations. Plot

(y-axis) vs. Concentration M (x-axis).

Step 5: Calculation Apply linear regression (


).


  • Units:

    
    [2]
    
Visualization: Structural & Spectral Logic

The following diagram illustrates the structural relationship between the flavonols and the workflow for determining the coefficient.

G cluster_0 Structural Evolution cluster_1 Experimental Workflow Myricetin Myricetin 3-glc (Parent) λmax ≈ 355 nm Laricitrin Laricitrin 3-glc (3'-OMe) Target Molecule Myricetin->Laricitrin + Methylation (COMT) Syringetin Syringetin 3-glc (3',5'-di-OMe) λmax ≈ 360 nm Laricitrin->Syringetin + Methylation Stock 1. Prepare Stock (Methanol) Laricitrin->Stock Sample Input Scan 2. UV Scan (Find λmax) Stock->Scan Plot 3. Linear Regression A = εcl Scan->Plot Result 4. Calculate ε Plot->Result

Caption: Structural progression of methylated flavonols and the workflow to determine specific extinction coefficients.

Technical Analysis: Why the Value Varies
  • Solvent Effects (Solvatochromism) :

    • Methanol : Sharp bands, standard for

      
       determination.
      
    • Ethanol : Slight red shift (~5-10 nm), broader peaks.

    • Acidified Methanol (0.1% HCl) : Often used to stabilize anthocyanins, but for flavonols like Laricitrin, it may cause a hypsochromic shift (blue shift) of 5-10 nm compared to neutral solvents. Recommendation : Use neutral Methanol for the standard curve, then correct for your specific HPLC mobile phase if necessary.

  • Aglycone vs. Glycoside :

    • The glucose moiety at position 3 blocks the C3-OH group, which is part of the conjugated system. This typically causes a hypsochromic shift (blue shift) of 10-15 nm compared to the aglycone (Laricitrin).

    • Laricitrin Aglycone

      
      : ~370-375 nm.
      
    • Laricitrin 3-Glucoside

      
      : ~355-360 nm.
      
References
  • PubChem . Laricitrin 3-glucoside (CID 101682256). National Library of Medicine. Link

  • Mattivi, F., et al. (2006) . Metabolite Profiling of Grape: Flavonols and Anthocyanins. Journal of Agricultural and Food Chemistry. (Establishes Laricitrin presence in Vitis vinifera).[3][4] Link

  • Extrasynthese . Laricitrin Analytical Standards. (Commercial source for high-purity standards for calibration). Link

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (The seminal text on flavonoid UV spectral shifts).

Sources

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